Delamanid-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-HALYWNOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)[2H])[2H])OC[C@]4(CN5C=C(N=C5O4)[N+](=O)[O-])C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Delamanid-D4: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Delamanid-D4, a deuterated analog of the anti-tuberculosis agent Delamanid. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving Delamanid.
Introduction
Delamanid is a potent therapeutic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug, inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[1] this compound, the deuterium-labeled version of Delamanid, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in various biological matrices.[2][3]
Chemical Properties of this compound
The fundamental chemical properties of this compound are summarized in the table below, providing a foundational reference for its use in experimental settings.
| Property | Value |
| Chemical Name | (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][4][5]oxazole |
| Synonyms | OPC-67683-d4 |
| Molecular Formula | C₂₅H₂₁D₄F₃N₄O₆ |
| Molecular Weight | 538.51 g/mol |
| CAS Number | 2747917-54-8 |
| Appearance | White solid |
| Solubility | DMF: ≥ 25 mg/mL (46.42 mM); DMSO: ≥ 20 mg/mL (37.14 mM) |
Stability and Storage
The stability of this compound is a critical factor for its application as an internal standard. The following table outlines the recommended storage conditions to maintain its integrity.
| Condition | Matrix/Form | Duration |
| -80°C | Stock Solution | 6 months |
| -20°C | Stock Solution | 1 month |
| -20°C | In Plasma | Stable for 9 weeks and after 3 freeze-thaw cycles |
| 4°C | In Processed Samples | 24 hours |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Bioactivation and Metabolic Pathways
Delamanid is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect. In humans, it undergoes extensive metabolism.
Mycobacterial Bioactivation Pathway
Delamanid is activated by the mycobacterial F420 coenzyme system. The deazaflavin-dependent nitroreductase (Ddn) is responsible for the bioactivation of Delamanid.[4] This process is crucial for the drug's antimycobacterial activity.
Caption: Mycobacterial bioactivation pathway of Delamanid.
Human Metabolic Pathway
In humans, Delamanid is primarily metabolized by serum albumin, followed by cytochrome P450 enzymes, particularly CYP3A4.[1][6] The initial step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form the major metabolite, DM-6705.[7]
Caption: Human metabolic pathway of Delamanid.
Experimental Protocols
Accurate quantification and stability assessment of Delamanid and this compound are paramount. Below are summaries of established analytical methodologies.
Quantification in Biological Matrices by LC-MS/MS
This protocol is for the determination of Delamanid in plasma, using this compound as an internal standard.[8][9]
Workflow:
Caption: Workflow for Delamanid quantification by LC-MS/MS.
Detailed Steps:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike a known concentration of this compound internal standard solution into the plasma sample.
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is typically employed.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor specific precursor-to-product ion transitions for both Delamanid and this compound.
-
Stability-Indicating HPLC Method (Forced Degradation Study)
This method is designed to assess the stability of Delamanid under various stress conditions and to separate the parent drug from its degradation products.[3][10][11]
Workflow:
Caption: Workflow for a forced degradation study of Delamanid.
Forced Degradation Conditions:
-
Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat.[3]
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat.[3]
-
Oxidative Degradation: Expose the drug solution to hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Thermal Degradation: Heat the drug solution at a high temperature (e.g., 105°C).[12]
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.[10]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[10]
-
Detection: UV detection at a wavelength where Delamanid shows significant absorbance (e.g., 254 nm).[10]
Conclusion
This compound is an indispensable tool for the robust and accurate bioanalysis of Delamanid. A thorough understanding of its chemical properties, stability, and the analytical methods for its use is essential for researchers in the field of tuberculosis drug development. The information and protocols provided in this guide are intended to support the design and execution of scientifically sound studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
The Use of Delamanid-D4 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Delamanid-D4 as an internal standard for the quantitative analysis of Delamanid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.
Introduction to Delamanid and the Role of an Internal Standard
Delamanid is a crucial drug in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] Accurate measurement of Delamanid concentrations in patient samples is vital for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.
Mass spectrometry, particularly LC-MS/MS, is the preferred method for quantifying drugs in biological fluids due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be influenced by several factors. An internal standard (IS) that closely mimics the analyte's chemical and physical properties is therefore co-administered with the sample. This compound, a deuterated version of Delamanid, serves as an ideal internal standard because it co-elutes with Delamanid and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio.[4][5][6]
Experimental Workflow for Delamanid Quantification
The general workflow for quantifying Delamanid in a biological matrix using this compound as an internal standard involves sample preparation, LC separation, and MS/MS detection.
Caption: A generalized workflow for the quantification of Delamanid using this compound.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods for the quantification of Delamanid in human plasma and cerebrospinal fluid (CSF).[4][5]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Delamanid from biological matrices.
-
Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, CSF) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of this compound in an organic solvent (e.g., methanol) to each sample, calibration standard, and quality control (QC) sample.
-
Precipitating Agent Addition: Add a larger volume (e.g., 300 µL) of a cold protein precipitating agent, such as acetonitrile or methanol, to each tube.
-
Vortexing: Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, online or offline solid-phase extraction can be employed.[4][5][7]
-
Sample Pre-treatment: Samples are first subjected to protein precipitation as described above.
-
SPE Column Conditioning: An appropriate SPE column (e.g., Phenomenex Gemini-NX C18) is conditioned with methanol followed by water.[4][5]
-
Sample Loading: The supernatant from the pre-treated sample is loaded onto the conditioned SPE column.
-
Washing: The column is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elution: Delamanid and this compound are eluted from the column using a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following tables summarize typical LC and MS/MS parameters used for the analysis of Delamanid.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| HPLC System | Agilent 1260 HPLC system or equivalent[4][5] |
| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent[4][5] |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 300 µL/min[4][5] |
| Injection Volume | 7 µL[8] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Gradient Elution | A gradient is typically used to ensure good separation of Delamanid from matrix components. For example, starting with a lower percentage of mobile phase B and gradually increasing it.[8] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
| Mass Spectrometer | AB Sciex 5500 triple quadrupole mass spectrometer or equivalent[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4][5] |
| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions are monitored for Delamanid and this compound. These transitions are highly specific and provide the basis for quantification. |
| Delamanid | m/z 534.2 → 377.1 (example) |
| This compound | m/z 538.2 → 381.1 (example) |
| Ion Source Temperature | 550°C[9] |
| Ion Spray Voltage | 3000 V[9] |
Method Validation and Performance
A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Performance |
| Linearity (R²) | ≥ 0.99 | R² > 0.995[10] |
| Calibration Range | Dependent on the expected concentrations in samples. | 0.300 - 30.0 ng/mL in CSF[4][5]; 10.0 - 1000 ng/mL in breast milk[7] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 92.1% to 98.3% for Delamanid[7] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.8%[7] |
| Extraction Recovery | Consistent and reproducible | > 98%[4][5] |
| Matrix Effect | Minimal and compensated for by the internal standard | Not explicitly quantified in all cited literature, but the use of a stable isotope-labeled IS is the standard approach to mitigate this. |
| Lower Limit of Quantification (LLOQ) | Sufficiently low to measure trough concentrations | 1 ng/mL for Delamanid[11] |
Signaling Pathway and Logical Relationships
The logic behind using a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry.
Caption: The principle of using this compound to correct for analytical variability.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Delamanid in various biological matrices using LC-MS/MS. Its use as an internal standard effectively compensates for analytical variability, ensuring reliable data for pharmacokinetic, toxicokinetic, and clinical studies. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust bioanalytical assays for Delamanid.
References
- 1. journals.asm.org [journals.asm.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation and application of an online extraction and liquid chromatography tandem mass spectrometry assay for the analysis of delamanid and its DM-6705 metabolite in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of Delamanid-D4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document details the metabolic pathways of Delamanid. Delamanid-D4, a deuterated analog, is presumed to follow identical metabolic routes. This assumption is based on the common use of deuterated compounds as internal standards in pharmacokinetic studies, where they are expected to exhibit similar biochemical behavior to their non-deuterated counterparts.
Introduction
Delamanid is a crucial therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). A member of the nitro-dihydro-imidazooxazole class, it acts as a prodrug, requiring activation to exert its antimycobacterial effects through the inhibition of mycolic acid synthesis.[1][2] Understanding the metabolic fate of Delamanid is paramount for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This guide provides a comprehensive overview of the metabolic pathways of Delamanid, with a focus on quantitative data, experimental methodologies, and visual representations of the involved biochemical transformations.
Core Metabolic Transformation: The Role of Albumin
The metabolism of Delamanid is unique in that it is primarily initiated by a non-hepatic enzyme system. The initial and major metabolic step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety, leading to the formation of the primary metabolite, M1 (DM-6705).[1][3][4][5] This reaction is predominantly catalyzed by serum albumin.[3][4][5][6][7][8][9] The proposed mechanism involves a nucleophilic attack by amino acid residues of albumin on the electron-deficient carbon at the 5-position of the nitro-dihydro-imidazooxazole ring of Delamanid.[4][5] This albumin-mediated metabolism is a key determinant of Delamanid's pharmacokinetic profile.[3]
Following the formation of M1, further metabolism proceeds along three distinct pathways, primarily involving hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 playing a significant role.[1][3][4]
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of Delamanid.
Table 1: In Vitro Half-life of Delamanid in Plasma
| Species | Half-life (hours) |
| Human | 0.64[5] |
| Dog | 0.84[5] |
| Rabbit | 0.87[5] |
| Mouse | 1.90[5] |
| Rat | 3.54[5] |
Table 2: Michaelis-Menten Kinetic Parameters for M1 Formation
| System | K_m (µM) |
| Human Plasma | 67.8[5] |
| Human Serum Albumin (HSA) | 51.5[5] |
Metabolic Pathways of Delamanid
The metabolic cascade of Delamanid begins with its conversion to M1, which then serves as the substrate for three subsequent pathways leading to a series of downstream metabolites (M2-M8).
Caption: Overview of the main metabolic pathways of Delamanid.
Pathway 1: The major pathway in humans involves the hydroxylation of the oxazole moiety of M1 to form M2, which is subsequently oxidized by CYP3A4 to the ketone form, M3.[3]
Pathway 2: This pathway is initiated by the hydrolysis and deamination of the oxazole amine of M1 to yield M4.[1] M4 then undergoes hydroxylation to form M6 and M7, which are further oxidized to another ketone metabolite, M8.[1]
Pathway 3: Involves the hydrolytic cleavage of the oxazole ring of M1 to produce M5.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of metabolic studies. Below are summaries of methodologies typically employed in the investigation of Delamanid metabolism.
In Vitro Metabolism Studies
-
Objective: To determine the metabolic stability and identify the metabolites of Delamanid in plasma and with purified proteins.
-
Methodology:
-
Incubation: Delamanid is incubated with plasma from various species (human, dog, rabbit, mouse, rat) or with purified human serum albumin (HSA) at 37°C.[5]
-
Sample Preparation: At designated time points, aliquots of the incubation mixture are taken, and the reaction is quenched, typically by protein precipitation with an organic solvent like acetonitrile.
-
Internal Standard: A deuterated analog, such as this compound, is added as an internal standard for accurate quantification.[4]
-
Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify Delamanid and its metabolites.[3][4]
-
-
Kinetic Analysis: To determine the kinetic parameters (K_m and V_max), varying concentrations of Delamanid are incubated with plasma or HSA, and the rate of M1 formation is measured.[5]
Caption: A typical workflow for in vitro metabolism studies of Delamanid.
In Vivo Metabolism Studies
-
Objective: To characterize the pharmacokinetic profile and identify the metabolites of Delamanid in animal models and humans after oral administration.
-
Methodology:
-
Dosing: Delamanid is administered orally to the study subjects (e.g., rodents, dogs, humans).[3]
-
Sample Collection: Blood samples are collected at various time points after dosing. Plasma is separated by centrifugation.
-
Sample Processing: Plasma samples are typically processed by protein precipitation.
-
LC-MS Analysis: The processed samples are analyzed by LC-MS to determine the concentrations of Delamanid and its metabolites over time.[3]
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
CYP Inhibition and Induction Assays
-
Objective: To evaluate the potential of Delamanid and its metabolites to inhibit or induce cytochrome P450 enzymes.
-
Methodology:
-
Inhibition Assay: Delamanid and its metabolites are incubated with human liver microsomes and specific CYP isoform probe substrates. The inhibition of the metabolism of the probe substrate is measured to determine the inhibitory potential (IC50).[10]
-
Induction Assay: Cultured human hepatocytes are treated with Delamanid, and the induction of CYP enzyme activity and mRNA levels (e.g., for CYP1A2, CYP2B6, CYP2C9, and CYP3A4) is assessed.[10]
-
Conclusion
The metabolism of Delamanid is a complex process initiated by a unique albumin-mediated activation, followed by multiple pathways involving hepatic enzymes. The primary metabolite, M1, is a crucial intermediate that leads to a cascade of further biotransformations. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and safe and effective clinical use of Delamanid in the global fight against multidrug-resistant tuberculosis. The lack of significant inhibition or induction of major CYP enzymes by Delamanid at clinically relevant concentrations suggests a low potential for clinically significant drug-drug interactions mediated by this mechanism.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delamanid does not inhibit or induce cytochrome p450 enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Delamanid-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. Delamanid, a nitro-dihydro-imidazooxazole derivative, has emerged as a crucial component of treatment regimens for MDR-TB.[1][2][3] It functions as a prodrug that, upon activation by the mycobacterial F420 coenzyme system, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][4][5][6] This technical guide explores the preclinical rationale and hypothetical preliminary efficacy studies for Delamanid-D4, a deuterated version of Delamanid. The strategic replacement of four hydrogen atoms with deuterium (D) in the Delamanid molecule is hypothesized to modulate its pharmacokinetic profile, potentially leading to improved efficacy and safety.
The "kinetic isotope effect" is a well-documented phenomenon where the substitution of hydrogen with the heavier isotope deuterium can slow down metabolic reactions, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[7][] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially a more favorable side-effect profile.[7][][9][10] This guide will extrapolate from the known data of Delamanid and the principles of deuteration to outline a framework for the preliminary investigation of this compound's efficacy.
Quantitative Data Summary
While no direct clinical or preclinical data for this compound currently exists in the public domain, the established efficacy of Delamanid provides a benchmark for potential improvements. The following tables summarize key efficacy data from clinical trials of the parent compound, Delamanid.
Table 1: Delamanid Efficacy in Patients with Multidrug-Resistant Tuberculosis (MDR-TB)
| Trial/Study | Patient Population | Treatment Arm | Key Efficacy Endpoint | Outcome |
| Phase IIb (Trial 204) | MDR-TB Patients | Delamanid (100 mg BID) + OBR | 2-month sputum culture conversion (SCC) | 45.4% |
| Delamanid (200 mg BID) + OBR | 2-month SCC | 41.9% | ||
| Placebo + OBR | 2-month SCC | 29.6% | ||
| Observational Study (Trial 208 & Study 116) | MDR-TB Patients | Delamanid (≥6 months) + OBR | Favorable outcome at 24 months | 74.5% |
| Delamanid (≤2 months) + OBR | Favorable outcome at 24 months | 55.0% | ||
| Delamanid (≥6 months) + OBR | Mortality at 24 months | 1.0% | ||
| Delamanid (≤2 months) + OBR | Mortality at 24 months | 8.3% | ||
| Phase III (Trial 242-12-232) | MDR-TB Patients | Delamanid + OBR | Median time to SCC | 51 days |
| Placebo + OBR | Median time to SCC | 57 days | ||
| Compassionate Use | MDR-TB/XDR-TB Patients with limited options | Delamanid + OBR | Culture-negative status at 24 weeks | 80% |
OBR: Optimized Background Regimen; BID: Twice daily. Data sourced from multiple clinical trials and observational studies.[11][12][13][14][15]
Experimental Protocols
The following are proposed, detailed methodologies for key experiments to evaluate the preliminary efficacy of this compound, based on standard practices for anti-tubercular drug development.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the in vitro potency of this compound against Mycobacterium tuberculosis and compare it with Delamanid.
-
Methodology:
-
Strain Selection: Use a panel of well-characterized laboratory strains (e.g., H37Rv) and clinical isolates of M. tuberculosis, including drug-susceptible, MDR, and XDR strains.
-
Culture Medium: Employ Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Drug Preparation: Prepare stock solutions of Delamanid and this compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve a range of final concentrations.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase, and adjust the bacterial suspension to a McFarland standard of 1.0, followed by a 1:20 dilution to achieve the final inoculum.
-
Assay: In a 96-well microplate, add the bacterial inoculum to the wells containing the serially diluted drugs. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Endpoint Reading: Assess bacterial growth visually or by measuring optical density at 600 nm. The MIC is defined as the lowest drug concentration that inhibits visible bacterial growth.
-
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
-
Objective: To evaluate the in vivo bactericidal activity of this compound in a well-established mouse model of chronic TB infection.
-
Methodology:
-
Animal Model: Use BALB/c mice, 6-8 weeks old.
-
Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment Groups: After 4-6 weeks of infection to allow for the establishment of a chronic state, randomize mice into the following treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Delamanid (standard dose)
-
This compound (equivalent molar dose to Delamanid)
-
Positive control (e.g., a standard first-line TB drug regimen)
-
-
Drug Administration: Administer drugs orally, once daily, for 4-8 weeks.
-
Efficacy Assessment: At specified time points (e.g., 0, 4, and 8 weeks of treatment), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar plates.
-
Endpoint: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the bacterial load in the organs. A significant reduction in CFU counts compared to the vehicle control indicates efficacy.
-
Visualizations
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound is expected to be identical to that of Delamanid, as deuteration should not alter its pharmacodynamic properties. The key difference is anticipated in its metabolic stability.
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound.
References
- 1. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. bioscientia.de [bioscientia.de]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delamanid improves outcomes and reduces mortality in multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence base for policy formulation - The Use of Delamanid in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparative effectiveness of adding delamanid to a multidrug-resistant tuberculosis regimen comprised of three drugs likely to be effective | PLOS Global Public Health [journals.plos.org]
- 14. Efficacy and safety of delamanid in combination with an optimised background regimen for treatment of multidrug-resistant tuberculosis: a multicentre, randomised, double-blind, placebo-controlled, parallel group phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. newtbdrugs.org [newtbdrugs.org]
Methodological & Application
Application Note: High-Throughput Quantification of Delamanid in Biological Matrices using LC-MS/MS with Delamanid-D4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Delamanid, a critical drug for multidrug-resistant tuberculosis, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Delamanid-D4, to ensure high accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and metabolism research.
Introduction
Delamanid is a nitro-dihydro-imidazooxazole derivative that functions as a prodrug, inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.[1][2] Its efficacy in treating multidrug-resistant tuberculosis necessitates reliable methods for its quantification in various biological matrices to understand its pharmacokinetics, safety, and efficacy. LC-MS/MS offers the required sensitivity and selectivity for such analyses. The use of a deuterated internal standard, this compound, is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy of the results.[3][4] This document outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Delamanid analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, cerebrospinal fluid)
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Delamanid from biological matrices like plasma and cerebrospinal fluid.[3][4]
-
Thaw frozen matrix samples on ice.
-
Spike 100 µL of the sample (calibration standards, quality controls, or unknown samples) with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
Liquid Chromatography Conditions
The following are typical LC conditions that can be adapted and optimized for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | Agilent 1260 HPLC system or equivalent[3][4] |
| Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 300 µL/min[3][4] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A linear gradient tailored to ensure separation from matrix components and metabolites. A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. |
Mass Spectrometry Conditions
Mass spectrometry detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Mass Spectrometer | AB Sciex 5500 triple quadrupole or equivalent[3][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for the specific instrument. The following are representative:Delamanid: Precursor Ion > Product IonThis compound: Precursor Ion > Product Ion |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Data Presentation
The performance of the LC-MS/MS method for Delamanid quantification should be validated according to regulatory guidelines. The following tables summarize typical validation parameters reported in the literature for various biological matrices.
Table 1: Method Validation Parameters for Delamanid in Human Cerebrospinal Fluid [3][4]
| Parameter | Result |
| Calibration Range | 0.300 - 30.0 ng/mL |
| Internal Standard | This compound |
| Accuracy | Within ±15% of nominal concentration |
| Precision | Intra- and inter-day CV < 15% |
| Extraction Recovery | >98% |
Table 2: Method Validation Parameters for Delamanid in Hair [5]
| Parameter | Delamanid | DM-6705 (Metabolite) |
| Linear Dynamic Range | 0.003–2.1 ng/mg | 0.03–21 ng/mg |
| Limit of Detection (LOD) | 0.0003 ng/mg | 0.003 ng/mg |
| Lower Limit of Quantitation (LLOQ) | 0.003 ng/mg | 0.03 ng/mg |
| Within-run Accuracy (%RE) | 5.30% - 8.89% | 4.59% - 11.04% |
| Between-run Accuracy (%RE) | 7.94% - 8.92% | 5.88% - 12.94% |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of Delamanid.
Caption: Experimental workflow for Delamanid quantification.
References
- 1. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Delamanid using Delamanid-D4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Delamanid is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of Delamanid in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note provides a detailed protocol for the quantitative analysis of Delamanid in biological samples using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Delamanid-D4 as the internal standard. This compound, a deuterium-labeled analogue of Delamanid, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by compensating for matrix effects and variations in sample processing.[1][2][3]
Principle
This method employs liquid-liquid extraction to isolate Delamanid and the internal standard, this compound, from the biological matrix. The extracted samples are then analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Delamanid to this compound against a calibration curve.
Materials and Reagents
-
Delamanid reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Purified water (e.g., Milli-Q or equivalent)
-
Diethyl ether or tert-butyl methyl ether (for liquid-liquid extraction)[4][5]
-
Control biological matrix (e.g., human plasma, mouse plasma, cerebrospinal fluid)
Equipment
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Sample vials
Experimental Workflow
Caption: Workflow for the quantitative analysis of Delamanid.
Protocols
Preparation of Stock and Working Solutions
-
Delamanid Stock Solution (1 mg/mL): Accurately weigh 1 mg of Delamanid reference standard and dissolve it in 1 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Delamanid stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., diethyl ether or tert-butyl methyl ether).[4][5]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Delamanid: m/z 535.2 → 352.1 (Quantifier), 535.2 → 220.1 (Qualifier) This compound: m/z 539.2 → 356.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument |
| Cone Voltage (CV) | Optimized for the specific instrument |
Data Analysis
-
Calibration Curve: Prepare calibration standards by spiking the control biological matrix with known concentrations of Delamanid. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Delamanid to this compound against the nominal concentration of Delamanid. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Delamanid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations in triplicate to ensure the accuracy and precision of the assay.
Method Validation Summary
The following table summarizes typical validation parameters for the quantitative analysis of Delamanid using an LC-MS/MS method.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL in plasma[4][5] |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL in plasma[4][5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery (%) | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative bioanalysis by mass spectrometry. The underlying principle is based on the chemical and physical similarities between the analyte and the internal standard, which ensures they behave almost identically during sample preparation and analysis.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Delamanid in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, selective, and reliable, making it suitable for a wide range of research applications in the field of tuberculosis drug development and clinical research. Adherence to this protocol and proper method validation will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols: Delamanid-D4 in Clinical Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). As with many potent antimicrobial agents, maintaining optimal therapeutic exposure is critical to ensure efficacy while minimizing potential toxicity, such as QT prolongation. Therapeutic Drug Monitoring (TDM) of delamanid is therefore a valuable tool in personalizing treatment regimens. The use of a stable isotope-labeled internal standard, such as Delamanid-D4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the clinical drug monitoring of delamanid.
Mechanism of Action
Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis. The drug is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This activation process generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis.[4][5][6][7][8] Resistance to delamanid can emerge through mutations in the genes involved in the F420 biosynthetic pathway.[5]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Delamanid in Adult Patients with MDR-TB
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 4-5 hours | [9] |
| Apparent Volume of Distribution (Vz/F) | 2,100 L | [10] |
| Plasma Protein Binding | ≥99.5% | [10] |
| Elimination Half-life (t1/2) | 30-38 hours | [5] |
| Metabolism | Primarily by albumin, lesser extent by CYP3A4 | [10] |
| Effect of Food | Bioavailability increased ~2.7-fold with a standard meal | [9][10] |
| Steady-State | Reached in 10-14 days | [4] |
Table 2: Example LC-MS/MS Method Validation Parameters for Delamanid in Human Plasma
| Parameter | Delamanid | This compound (Internal Standard) |
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | >0.99 | N/A |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Intra-day Precision (%CV) | < 15% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% bias) | Within ±15% | N/A |
| Extraction Recovery | > 85% | > 85% |
Note: The values in Table 2 are representative and may vary based on the specific laboratory and instrumentation.
Experimental Protocols
Protocol 1: Quantification of Delamanid in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a method for the extraction and quantification of delamanid from human plasma samples.
1. Materials and Reagents
-
Delamanid analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent 1260 HPLC with AB Sciex 5500 triple quadrupole MS)[1][7]
2. Preparation of Stock and Working Solutions
-
Delamanid Stock Solution (1 mg/mL): Accurately weigh and dissolve delamanid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Delamanid Working Solutions: Serially dilute the delamanid stock solution with 50:50 (v/v) ACN:water to prepare calibration standards and quality control (QC) samples at appropriate concentrations.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with ACN. This will be the protein precipitation and internal standard spiking solution.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown patient samples.
-
Pipette 50 µL of the respective sample (blank plasma, spiked plasma for standards/QCs, or patient plasma) into the labeled tubes.
-
Add 150 µL of the this compound working solution (in ACN) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1260 HPLC or equivalent
-
Analytical Column: Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) or equivalent[1][7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 5-10 µL
-
Gradient Elution:
-
Start with 30% B
-
Linearly increase to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 30% B over 0.5 minutes
-
Hold at 30% B for 1.5 minutes for column re-equilibration
-
-
Total Run Time: Approximately 6 minutes
-
MS System: AB Sciex 5500 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Delamanid 535.2 394.2 This compound 539.2 398.2 (Note: These transitions should be optimized on the specific instrument used.)
5. Data Analysis
-
Integrate the peak areas for delamanid and this compound for each injection.
-
Calculate the peak area ratio (Delamanid / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of delamanid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Concluding Remarks
The therapeutic drug monitoring of delamanid is a critical component of ensuring treatment success for patients with MDR-TB. The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of delamanid in clinical samples. The protocols and data presented herein offer a comprehensive guide for researchers and clinicians to establish and validate this essential analytical methodology in their laboratories. Adherence to good laboratory practices and thorough method validation are paramount for reliable clinical decision-making.
References
- 1. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Human Pharmacokinetic Profiles of the Antituberculosis Drug Delamanid from Nonclinical Data: Potential Therapeutic Value against Extrapulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of bedaquiline, delamanid and clofazimine in patients with multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Delamanid-D4 Stock Solutions
These application notes provide a detailed protocol for the preparation of Delamanid-D4 stock solutions for use in various research applications. This compound is the deuterium-labeled form of Delamanid, an antimycobacterial agent that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall[1][2][3]. Due to its isotopic labeling, this compound is frequently utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Delamanid in biological matrices[4].
Data Presentation: Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | OPC-67683-d4 | [5] |
| Molecular Formula | C₂₅H₂₁D₄F₃N₄O₆ | [6] |
| Molecular Weight | 538.51 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Purity | ≥98% | [7] |
| Solubility (at room temperature) | DMSO: ≥ 20 mg/mL (37.14 mM)DMF: ≥ 25 mg/mL (46.42 mM) | [5][8] |
| Insolubility | Practically insoluble in water | [] |
| Storage (Solid Form) | Store at -20°C for up to 4 years | [7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder (≥98% purity)
-
Anhydrous/Dry Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber glass vials or polypropylene cryovials with secure caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-handling Preparation:
-
Allow the vial containing this compound solid and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Hygroscopic DMSO can significantly impact the solubility of the compound[5][10].
-
Ensure all glassware and equipment are clean, dry, and free of contaminants.
-
-
Weighing this compound:
-
Tare the analytical balance with a clean, empty weighing vessel (e.g., a microcentrifuge tube or weighing paper).
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.385 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 10 mmol/L × 0.001 L × 538.51 g/mol = 0.53851 g = 5.385 mg
-
-
-
Solvent Addition:
-
Transfer the weighed this compound powder to a sterile amber vial appropriate for the final volume.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For the 5.385 mg example, add 1.0 mL of DMSO.
-
It is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen before capping to minimize oxidation[7].
-
-
Dissolution:
-
Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in an ultrasonic water bath for 5-10 minutes[8]. Gentle warming to 37°C can also aid dissolution[8].
-
Repeat vortexing and sonication until the solution is clear and homogenous.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile cryovials[8]. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage of Stock Solutions:
Proper storage is critical to maintain the stability and integrity of the this compound stock solution.
| Storage Temperature | Shelf Life | Reference(s) |
| -20°C | 1 month | [5][8] |
| -80°C | 6 months | [5][8] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
This compound should be handled as a potentially hazardous material.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.
-
All handling of the solid powder and preparation of the stock solution should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use[7].
References
- 1. Delamanid D4 | TargetMol [targetmol.com]
- 2. Recent evidence on delamanid use for rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. esschemco.com [esschemco.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 10. selleckchem.com [selleckchem.com]
Application Note: Identifying Gene Function in Drug Action and Resistance using CRISPR Screening with Delamanid-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies and a deeper understanding of drug mechanisms and resistance pathways. Delamanid is a potent anti-tubercular agent that inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3] It is a prodrug activated by the deazaflavin-dependent nitroreductase (Ddn) within the F420 coenzyme system of Mtb.[1][3] Resistance to Delamanid is often associated with mutations in genes involved in this F420 bioactivation pathway.[4]
CRISPR-based functional genomics screening is a powerful tool for systematically identifying genes that modulate drug sensitivity and resistance.[5][6][7] This application note provides a detailed protocol for utilizing a pooled CRISPR-knockout (CRISPR-KO) or CRISPR-interference (CRISPRi) library in Mtb to identify genes whose perturbation affects sensitivity to Delamanid. Furthermore, we discuss the application of Delamanid-D4, a deuterated form of Delamanid, in subsequent mechanistic studies. The replacement of hydrogen with deuterium can alter the drug's metabolic profile, offering a valuable tool for investigating drug metabolism and target engagement without significantly changing its fundamental chemical properties.[8][][][11]
Key Applications
-
Identification of genes that confer resistance or sensitivity to Delamanid.
-
Elucidation of the mechanism of action of Delamanid and related nitroimidazoles.
-
Discovery of novel drug targets for combination therapies to overcome resistance.
-
Understanding the role of the mycobacterial cell wall biosynthesis pathway in drug susceptibility.
Experimental Workflow Overview
A pooled CRISPR library screen involves introducing a diverse library of single-guide RNAs (sgRNAs) into a population of Mtb expressing a Cas nuclease. Each sgRNA is designed to target and either knock out (CRISPR-KO) or repress the expression of (CRISPRi) a specific gene. The population of mutant bacteria is then cultured in the presence and absence of Delamanid. By comparing the representation of each sgRNA in the treated versus the control populations via next-generation sequencing (NGS), genes that influence Delamanid sensitivity can be identified. Genes whose sgRNAs are depleted in the Delamanid-treated population are potential sensitivity genes, while those whose sgRNAs are enriched are potential resistance genes.
Figure 1. Experimental workflow for a pooled CRISPR screen with Delamanid.
Signaling Pathway: Delamanid Activation and Mechanism of Action
Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects. This activation is a multi-step process involving the F420 coenzyme system. The activated form of Delamanid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death. Resistance to Delamanid typically arises from mutations in the genes encoding the enzymes of this activation pathway.
Figure 2. Delamanid activation, mechanism of action, and resistance pathway.
Quantitative Data from CRISPR Screens
The results of a CRISPR screen are typically represented as the log2 fold change (LFC) of each sgRNA in the Delamanid-treated population compared to the control. A negative LFC indicates depletion (sensitivity), while a positive LFC indicates enrichment (resistance). The following tables provide a template for summarizing such quantitative data.
Table 1: Genes Associated with Increased Sensitivity to Delamanid (Negative Selection)
| Gene (Mtb H37Rv) | Description | Average Log2 Fold Change (LFC) | p-value |
| rvXXXXc | Putative protein | -3.5 | <0.001 |
| rvYYYYc | Conserved hypothetical protein | -2.8 | <0.005 |
| rvZZZZc | Probable enzyme | -2.1 | <0.01 |
Table 2: Genes Associated with Resistance to Delamanid (Positive Selection)
| Gene (Mtb H37Rv) | Description | Average Log2 Fold Change (LFC) | p-value |
| ddn (Rv3547) | F420-dependent nitroreductase | +4.2 | <0.001 |
| fbiC | Coenzyme F420 biosynthesis protein | +3.7 | <0.001 |
| rv0078 | Transcriptional repressor | +2.5 | <0.005 |
Note: The data presented in these tables are illustrative and should be replaced with actual experimental results. A study by Yan et al. (2022) identified rv0078 as a gene conferring resistance to Delamanid in a CRISPR screen.[12]
Experimental Protocols
Protocol 1: Pooled CRISPR Library Transduction into M. tuberculosis
This protocol outlines the steps for introducing a pooled sgRNA library into Mtb expressing a Cas nuclease.
Materials:
-
M. tuberculosis strain expressing Cas9 or dCas9
-
Pooled sgRNA lentiviral library
-
7H9 broth supplemented with OADC, glycerol, and Tween 80
-
Hygromycin or other appropriate selection antibiotic
-
7H10 agar plates with appropriate supplements and antibiotics
-
Electroporator and cuvettes
Procedure:
-
Prepare Electrocompetent Mtb:
-
Culture the Mtb Cas9/dCas9 strain to mid-log phase (OD600 ≈ 0.6-0.8).
-
Wash the cells three times with ice-cold 10% glycerol.
-
Resuspend the final cell pellet in 1/100th of the original culture volume with 10% glycerol.
-
-
Transduction:
-
Thaw an aliquot of the pooled sgRNA lentiviral library on ice.
-
Add the viral supernatant to the electrocompetent Mtb cells at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.
-
Incubate on ice for 30 minutes.
-
Electroporate the mixture using appropriate settings for Mtb.
-
-
Recovery and Selection:
-
Immediately add 1 ml of 7H9 recovery broth and incubate at 37°C for 24-48 hours with gentle shaking.
-
Plate serial dilutions of the culture on 7H10 agar plates containing the selection antibiotic to determine transduction efficiency.
-
Expand the remaining transduced culture in liquid 7H9 broth with the selection antibiotic to generate a sufficient number of cells for the screen (aim for at least 200-500x coverage of the sgRNA library).
-
Protocol 2: CRISPR Screen with Delamanid
This protocol describes the selection process to identify genes affecting Delamanid sensitivity.
Materials:
-
Transduced Mtb pooled library
-
7H9 broth with appropriate supplements and selection antibiotic
-
Delamanid (and this compound for follow-up studies)
-
DMSO (vehicle control)
Procedure:
-
Determine Delamanid MIC:
-
Perform a standard microplate alamarBlue assay (MABA) to determine the minimum inhibitory concentration (MIC) of Delamanid for the Mtb Cas9/dCas9 strain.
-
-
Screening:
-
Inoculate two large cultures of the transduced Mtb library at a starting OD600 of 0.05.
-
To one culture, add Delamanid at a concentration of approximately 1x MIC.
-
To the second culture, add an equivalent volume of DMSO as a vehicle control.
-
Culture the cells for a sufficient period to allow for selection (e.g., 10 generations).[12][13] Maintain the cultures in log phase by periodic dilution into fresh media.
-
-
Harvesting:
-
Pellet the cells from both the Delamanid-treated and control cultures by centrifugation.
-
Wash the pellets with PBS and store at -80°C until genomic DNA extraction.
-
Protocol 3: Sample Preparation for Next-Generation Sequencing
This protocol details the extraction of genomic DNA and amplification of sgRNA sequences for NGS analysis.
Materials:
-
Frozen Mtb cell pellets
-
Genomic DNA extraction kit suitable for mycobacteria (e.g., CTAB-lysozyme method)[13]
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
PCR purification kit
-
NGS platform (e.g., Illumina)
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from the cell pellets of both Delamanid-treated and control populations following a validated protocol for Mtb.[13]
-
Quantify the gDNA and assess its purity.
-
-
sgRNA Amplification:
-
Perform PCR to amplify the sgRNA-encoding region from the extracted gDNA. Use a sufficient amount of gDNA as a template to maintain library representation.
-
Use primers that add the necessary adapters for the NGS platform.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Quantify the purified libraries and pool them for sequencing.
-
Perform deep sequencing on an appropriate NGS platform to determine the read counts for each sgRNA in both the treated and control samples.
-
Protocol 4: Data Analysis
This protocol provides an overview of the bioinformatics workflow for identifying hit genes from the sequencing data.
Software:
-
Bioinformatics tools for CRISPR screen analysis (e.g., MAGeCK)[7]
Procedure:
-
Read Alignment and Counting:
-
Demultiplex the sequencing data and align the reads to the sgRNA library to obtain read counts for each sgRNA.
-
-
Normalization and Statistical Analysis:
-
Normalize the read counts to the total number of reads in each sample.
-
Use a statistical package like MAGeCK to calculate the log2 fold change (LFC) of each sgRNA between the Delamanid-treated and control samples.
-
Determine the statistical significance (p-value and false discovery rate) for the enrichment or depletion of each sgRNA.
-
-
Hit Identification:
-
Identify hit genes based on a defined threshold for LFC and statistical significance. Genes with significantly negative LFC are considered sensitizers, while those with significantly positive LFC are considered resistance genes.
-
Role of this compound in Mechanistic Studies
Following the identification of hit genes from the primary CRISPR screen, this compound can be employed in secondary assays to further investigate the mechanisms of action and resistance. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect," slowing the rate of metabolic processes that involve the cleavage of this bond.[]
Potential Applications of this compound:
-
Metabolic Stability Assays: Compare the metabolism of Delamanid and this compound in wild-type Mtb versus hit gene mutants. This can reveal if a particular gene product is involved in a metabolic pathway that is altered by deuteration.
-
Target Engagement Studies: Use this compound as a stable isotope-labeled internal standard in mass spectrometry-based assays to more accurately quantify the intracellular concentration of the active drug in different mutant strains.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In more advanced studies, deuterated compounds can be used to assess how genetic perturbations affect the drug's PK/PD profile.[14]
Logical Relationships in Hit Validation
The validation of candidate genes identified in the CRISPR screen is a critical step to confirm their role in Delamanid susceptibility. This process typically involves a series of orthogonal experiments to establish a causal link between the gene and the phenotype.
Figure 3. Logical workflow for the validation of hits from a CRISPR screen.
Conclusion
The combination of CRISPR screening with Delamanid provides a powerful and unbiased approach to systematically probe the genetic determinants of its efficacy in M. tuberculosis. This methodology can uncover novel resistance mechanisms, identify potential targets for synergistic drug combinations, and deepen our understanding of the fundamental biology of Mtb. The integration of tools like this compound in follow-up studies further enhances the ability to dissect the intricate drug-gene interactions. The protocols and workflows described herein offer a comprehensive guide for researchers to apply this technology in the fight against tuberculosis.
References
- 1. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Delamanid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR Screening and Comparative LC‐MS Analysis Identify Genes Mediating Efficacy of Delamanid and Pretomanid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols for Delamanid-D4 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Delamanid-D4 as an internal standard in cell-based assays for the quantification of Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document outlines the mechanism of action of Delamanid, its effects on host cell signaling, and detailed protocols for its application in research settings.
Introduction
Delamanid is a potent anti-mycobacterial agent belonging to the nitro-dihydro-imidazooxazole class of compounds. It is a prodrug that requires activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme system within Mycobacterium tuberculosis (Mtb).[1] Once activated, Delamanid inhibits the synthesis of essential mycolic acids, specifically methoxy- and keto-mycolic acids, which are vital components of the mycobacterial cell wall.[1] This disruption of the cell wall leads to bacterial cell death. This compound is a stable, deuterium-labeled isotopologue of Delamanid, designed for use as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Delamanid in complex biological matrices.
Quantitative Data Summary
The following table summarizes key quantitative data for Delamanid in cell-based assays. This information is crucial for experimental design and data interpretation.
| Parameter | Value | Cell Type | Target Organism | Reference |
| Intracellular Efficacy | ||||
| MIC (Minimum Inhibitory Concentration) | 0.006 - 0.024 µg/mL | - | M. tuberculosis | [1][2] |
| Intracellular Activity | 0.1 µg/mL (at 4h) | Human Macrophages | M. tuberculosis | [2] |
| Host Cell Effects | ||||
| Concentration for Cytokine Modulation | 0.3 µg/mL | Human Macrophages (U937) | N/A | [3] |
| Pharmacokinetics (for context) | ||||
| Cmax (100 mg single dose) | 135 ng/mL | Human Plasma | N/A |
Signaling Pathways
Delamanid's Mechanism of Action
Delamanid's primary mode of action is the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This process is initiated by the reduction of the prodrug by the mycobacterial F420 coenzyme system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid suppresses CXCL10 expression via regulation of JAK/STAT1 signaling and correlates with reduced inflammation in tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delamanid-D4 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid is a critical therapeutic agent for the treatment of multidrug-resistant tuberculosis. A thorough understanding of its metabolic fate is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Delamanid exhibits a unique metabolic pathway, being primarily metabolized by serum albumin to its major metabolite, DM-6705 (M1), rather than cytochrome P450 (CYP) enzymes.[1][2][3] This initial step is followed by further metabolism of M1, partly mediated by CYP3A4, into several other metabolites.[1][2][3]
Delamanid-D4, a deuterium-labeled stable isotope of Delamanid, serves as an invaluable tool for in vitro drug metabolism studies. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis allows for precise and accurate quantification of the parent drug, Delamanid, in various in vitro systems.[4][5][6][7] This document provides detailed application notes and protocols for utilizing this compound in key in vitro drug metabolism assays.
Key Applications of this compound in Vitro:
-
Metabolic Stability Assays: To determine the rate at which Delamanid is metabolized by plasma, serum albumin, or liver fractions (microsomes, S9, hepatocytes).
-
Metabolite Identification: To aid in the characterization and structural elucidation of Delamanid metabolites by providing a distinct mass shift.
-
CYP450 Inhibition Assays: To confirm the low inhibitory potential of Delamanid on major CYP450 isoforms.
-
Reaction Phenotyping: To identify the specific enzymes responsible for the secondary metabolism of Delamanid's primary metabolite, M1.
Data Presentation
Table 1: In Vitro Metabolic Parameters of Delamanid
| Parameter | Test System | Value | Reference |
| Half-life (t½) | Human Plasma (37°C) | 0.64 hours | [8] |
| Dog Plasma (37°C) | 0.84 hours | [8] | |
| Rabbit Plasma (37°C) | 0.87 hours | [8] | |
| Mouse Plasma (37°C) | 1.90 hours | [8] | |
| Rat Plasma (37°C) | 3.54 hours | [8] | |
| Michaelis-Menten Constant (Km) | Human Plasma | 67.8 µM | [8] |
| Human Serum Albumin (HSA) | 51.5 µM | [8] |
Table 2: CYP450 Inhibition Potential of Delamanid
| CYP Isoform | Inhibition Type | IC50 (µM) | Conclusion | Reference |
| CYP1A2 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP2A6 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP2B6 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP2C8 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP2C9 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP2C19 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP2D6 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
| CYP3A4 | Direct & Mechanism-Based | > 100 | No significant inhibition | [9] |
Experimental Protocols
Protocol 1: Metabolic Stability of Delamanid in Human Plasma
Objective: To determine the rate of Delamanid metabolism in human plasma.
Materials:
-
Delamanid
-
This compound (Internal Standard)
-
Pooled Human Plasma (from at least 3 donors)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Delamanid (1 mM) in DMSO.
-
Prepare a working solution of Delamanid (100 µM) by diluting the stock solution in phosphate buffer.
-
Pre-warm the pooled human plasma to 37°C.
-
Initiate the reaction by adding the Delamanid working solution to the pre-warmed plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold ACN containing this compound (at a fixed concentration, e.g., 100 nM).
-
Vortex the samples for 2 minutes and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of Delamanid to this compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of Delamanid remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Metabolite Identification of Delamanid in Human Liver Microsomes (HLM)
Objective: To identify the metabolites of Delamanid's primary metabolite (M1) formed by HLM.
Materials:
-
Delamanid Metabolite M1 (DM-6705)
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
High-Resolution Mass Spectrometer (HRMS)
Procedure:
-
Prepare a stock solution of M1 (1 mM) in DMSO.
-
Prepare an incubation mixture containing HLM (0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding M1 to a final concentration of 10 µM.
-
In parallel, prepare a control incubation without the NADPH regenerating system.
-
Incubate both mixtures at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold ACN.
-
Add this compound as an internal standard for analytical consistency.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using LC-HRMS to detect potential metabolites.
Data Analysis:
-
Compare the chromatograms of the NADPH-fortified and control incubations to identify peaks corresponding to metabolites.
-
Use the accurate mass data from the HRMS to propose elemental compositions for the metabolites.
-
The presence of this compound helps to confirm that the analytical system is performing consistently.
Protocol 3: CYP3A4 Inhibition Assay (IC50 Determination) for Delamanid
Objective: To determine the concentration of Delamanid that inhibits 50% of CYP3A4 activity.
Materials:
-
Delamanid
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
CYP3A4-specific substrate (e.g., Midazolam)
-
NADPH
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a series of Delamanid dilutions in phosphate buffer (e.g., 0, 0.1, 1, 10, 50, 100 µM).
-
Prepare an incubation mixture containing HLM (0.1 mg/mL) and the Delamanid dilutions.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate (Midazolam, at a concentration close to its Km) and NADPH.
-
Incubate for a short, linear period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction with ice-cold ACN containing this compound and an internal standard for the Midazolam metabolite (e.g., d4-1-hydroxymidazolam).
-
Vortex and centrifuge.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the Midazolam metabolite.
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each Delamanid concentration relative to the vehicle control (0 µM Delamanid).
-
Plot the percentage of activity versus the logarithm of the Delamanid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Delamanid Metabolic Pathway
The metabolic cascade of Delamanid begins with a unique albumin-mediated cleavage, followed by further enzymatic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Delamanid D4 | TargetMol [targetmol.com]
- 8. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delamanid does not inhibit or induce cytochrome p450 enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Delamanid in Human Plasma by LC-MS/MS
Introduction
Delamanid (trade name Deltyba) is a crucial medication in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][4] Therapeutic drug monitoring and pharmacokinetic studies of Delamanid are vital for optimizing treatment regimens and ensuring patient safety and efficacy. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Delamanid in human plasma.
Delamanid is primarily metabolized by albumin and to a lesser extent by CYP3A4.[1] The main metabolite, DM-6705, has a significantly longer half-life than the parent drug and may contribute to QT prolongation.[1][5] Therefore, a reliable analytical method should ideally be able to quantify both Delamanid and its major metabolites. Several LC-MS/MS methods have been developed for the determination of Delamanid in biological matrices.[6][7] This note provides a comprehensive protocol for one such method, along with relevant validation data.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard (IS) ensures high accuracy and precision. The method is sensitive, specific, and suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
1. Materials and Reagents
-
Delamanid reference standard
-
Delamanid internal standard (e.g., OPC-51803 or a deuterated analog)[8][9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Delamanid and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Delamanid stock solution with a mixture of acetonitrile and water (1:1 v/v) to prepare working standard solutions at various concentrations for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the IS stock solution with acetonitrile to achieve the desired concentration.
3. Sample Preparation
-
Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 500 µL of the internal standard working solution (in acetonitrile) to each tube to precipitate plasma proteins.[10]
-
Vortex the tubes for approximately 10 seconds.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.[10]
-
Transfer 50 µL of the supernatant to a clean vial.
-
Dilute the supernatant with 150 µL of water.[10]
-
Vortex the vials for 30 seconds before placing them in the autosampler.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Elution:
-
0-1.7 min: 65-75% B
-
1.7-2.4 min: 75-100% B
-
2.4-3.3 min: Hold at 100% B
-
3.3-3.4 min: 100-65% B
-
3.4-5.5 min: Hold at 65% B[7]
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor the specific precursor to product ion transitions for Delamanid and its internal standard.
5. Method Validation
The method should be validated according to international guidelines (e.g., ICH, FDA) for the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The linearity should be evaluated using a weighted linear regression model.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The percent deviation and coefficient of variation should be within acceptable limits (typically ±15%, and ±20% for the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is typically defined as a signal-to-noise ratio of ≥3.[7]
-
Matrix Effect and Recovery: Evaluated to assess the influence of plasma components on the ionization of the analyte and IS, and the efficiency of the extraction process.
-
Stability: The stability of Delamanid in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.[6]
Data Presentation
Table 1: Summary of Quantitative Data for Delamanid Quantification Methods
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Linearity Range | 1 - 2000 ng/mL[11] | 0.003 - 2.1 ng/mg (in hair)[7] | 0.01 - 10.0 µg/mL[12][13] |
| LLOQ | 1 ng/mL[11] | 6 ng/mL (in plasma)[8] | 0.01 µg/mL[12] |
| Intra-day Precision (%CV) | < 15% | 2.34 - 4.24%[7] | < 10%[13] |
| Inter-day Precision (%CV) | < 15% | 2.53 - 8.64%[7] | < 10%[13] |
| Accuracy (% Recovery) | 85 - 115% | 91.36 - 97.47% | 98 - 107%[13] |
| Extraction Recovery | > 80% | > 98%[6] | Not specified |
Note: The data presented are compiled from various sources and may have been obtained using different matrices and validation procedures.
Visualizations
Caption: Experimental workflow for Delamanid quantification in plasma.
Caption: Simplified metabolic pathway of Delamanid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]
- 10. Quantification of MDR-TB drug JBD0131 and its metabolite in plasma via UPLC-MS/MS: application in first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. eprints.nirt.res.in [eprints.nirt.res.in]
- 13. researchgate.net [researchgate.net]
Application of Delamanid-D4 in Microbial Sensitivity Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid, a member of the nitro-dihydro-imidazooxazole class of compounds, is a potent anti-mycobacterial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4][5][6][7] It functions as a prodrug, requiring bioactivation within the mycobacterial cell to exert its bactericidal effects.[3][4][5][8] Delamanid-D4 is a deuterated form of Delamanid, often utilized as an internal standard in pharmacokinetic and metabolic studies. For the purposes of in vitro microbial sensitivity testing, its biological activity is considered equivalent to that of the non-deuterated compound. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis and other susceptible microbes.
Mechanism of Action
Delamanid's bactericidal activity is initiated through its activation by the deazaflavin-dependent nitroreductase (Rv3547), a component of the F420 coenzyme system unique to mycobacteria.[3][4][8] This activation process generates reactive nitrogen species, including nitric oxide.[3][4][9] These reactive intermediates subsequently inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[9]
Caption: Mechanism of action of Delamanid within the mycobacterial cell.
Quantitative Data: In Vitro Activity of Delamanid
The following tables summarize the minimum inhibitory concentration (MIC) values of Delamanid against clinical isolates of Mycobacterium tuberculosis. These values demonstrate the potent in vitro activity of the drug against both drug-susceptible and drug-resistant strains.
Table 1: Delamanid MIC Distribution against M. tuberculosis Clinical Isolates
| Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| 460 | 0.001 - 0.05 | 0.004 | 0.012 | [1][10] |
| 1452 | 0.008 - 0.5 | 0.015 | 0.03 | [11] |
| Not Specified | 0.006 - 0.024 | Not Reported | Not Reported | [2][12] |
Table 2: Delamanid MIC Distribution based on Drug Resistance Profile of M. tuberculosis
| Resistance Profile | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Non-MDR-TB | Not Specified | 0.015 | 0.03 | [11] |
| MDR-TB | Not Specified | 0.015 | 0.03 | [11] |
| Pre-XDR-TB | Not Specified | 0.015 | 0.03 | [11] |
| XDR-TB | Not Specified | 0.015 | 0.06 | [11] |
MDR-TB: Multidrug-Resistant Tuberculosis; Pre-XDR-TB: Pre-Extensively Drug-Resistant Tuberculosis; XDR-TB: Extensively Drug-Resistant Tuberculosis.
Experimental Protocols
The following are detailed protocols for determining the susceptibility of M. tuberculosis to this compound using the agar proportion method and a broth microdilution method.
Protocol 1: Agar Proportion Method for this compound Susceptibility Testing
This method is considered a reference standard for M. tuberculosis drug susceptibility testing. It involves determining the proportion of bacterial growth on drug-containing media compared to drug-free control media.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment[14]
-
Sterile distilled water
-
M. tuberculosis isolate (pure culture)
-
Sterile glass beads
-
McFarland 1.0 turbidity standard
-
Sterile petri dishes (100 mm)
-
Sterile tubes for dilution
-
Incubator (37°C with 5-10% CO₂)
Procedure:
-
Media Preparation:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.[14]
-
After autoclaving and cooling to 50-55°C, add OADC enrichment.
-
For drug-containing plates, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., a range from 0.001 to 0.2 µg/mL).[1][10] Ensure the volume of DMSO added is minimal to avoid toxicity.
-
Prepare a drug-free control plate for each isolate.
-
Dispense 20-25 mL of agar into each petri dish and allow to solidify.
-
-
Inoculum Preparation:
-
Scrape several colonies of a pure M. tuberculosis culture and transfer to a sterile tube containing 3-4 mL of sterile saline or Middlebrook 7H9 broth with a few glass beads.
-
Vortex for 1-2 minutes to create a homogeneous suspension.
-
Allow the large particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare two dilutions of the adjusted inoculum: a 10⁻² and a 10⁻⁴ dilution in sterile saline or broth.
-
-
Inoculation:
-
Divide the drug-free control plates and each drug-containing plate into quadrants.
-
Inoculate one quadrant of each plate with 100 µL of the 10⁻² dilution and another quadrant with 100 µL of the 10⁻⁴ dilution.
-
The 10⁻² dilution is plated on the drug-containing media, while both the 10⁻² and 10⁻⁴ dilutions are plated on the drug-free control.
-
-
Incubation:
-
Allow the inoculum to dry completely before inverting the plates.
-
Place the plates in a CO₂-permeable bag or a CO₂ incubator at 37°C.
-
Incubate for 3-4 weeks, or until sufficient growth is observed on the drug-free control plates.
-
-
Interpretation of Results:
-
Count the number of colonies on the drug-free control plates from the 10⁻⁴ dilution. This count should be between 50 and 200 colonies for a valid test.
-
Count the colonies on the drug-containing plates.
-
The critical proportion for resistance is typically defined as 1%. If the percentage of colonies on the drug-containing medium is greater than 1% of the colonies on the drug-free control, the isolate is considered resistant at that concentration. The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population. A proposed critical concentration for Delamanid is 0.2 µg/mL.[1][10]
-
Protocol 2: Broth Microdilution Method (Resazurin Microtiter Assay - REMA)
This colorimetric assay provides a faster turnaround time for results compared to the agar proportion method.
Materials:
-
This compound stock solution
-
Middlebrook 7H9 broth base
-
OADC enrichment
-
Sterile 96-well microtiter plates (clear, flat-bottom)
-
Resazurin sodium salt solution (e.g., 0.01% w/v in sterile water)
-
M. tuberculosis isolate (pure culture)
-
McFarland 0.5 turbidity standard
Procedure:
-
Plate Preparation:
-
Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth supplemented with OADC directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free growth control well and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland 0.5 standard.
-
Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plate with an adhesive plate sealer to prevent evaporation and contamination.
-
-
Incubation:
-
Incubate the plate at 37°C for 7-10 days.
-
-
Development and Reading:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[15] A tentative breakpoint of 0.125 mg/L has been proposed for the REMA method.[15]
-
Experimental Workflow
The general workflow for antimicrobial susceptibility testing using this compound is outlined below.
References
- 1. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delamanid: From discovery to its use for pulmonary multidrug-resistant tuberculosis (MDR-TB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delamanid susceptibility testing of Mycobacterium tuberculosis using the resazurin microtitre assay and the BACTEC™ MGIT™ 960 system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Delamanid-D4 for Use as an Internal Standard
Welcome to the technical support center for the optimization and use of Delamanid-D4 as an internal standard in bioanalytical methods. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of Delamanid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization and use of this compound as an internal standard in LC-MS/MS assays.
Q1: What is the ideal concentration for my this compound internal standard?
A1: There is no single universal concentration for this compound; it must be optimized for your specific assay and calibration range. A general guideline is to use a concentration that provides a consistent and reproducible signal without saturating the detector. A common starting point is a concentration in the mid-range of your analyte's calibration curve. For example, in a validated method for Delamanid in cerebrospinal fluid with a calibration range of 0.300 - 30.0 ng/mL, a this compound concentration of 3 ng/mL was used in the protein precipitating solvent.[1][2] Ultimately, the optimal concentration should be determined experimentally to ensure it provides a stable and reliable signal across the entire calibration range.
Q2: My this compound signal is showing high variability between samples. What could be the cause?
A2: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent Sample Preparation: Ensure that the this compound is added precisely and consistently to every sample, including calibrators and quality controls, at the very beginning of the sample preparation process.
-
Matrix Effects: Although stable isotope-labeled internal standards like this compound are designed to minimize matrix effects, significant variations in the sample matrix can still cause ion suppression or enhancement.[1] Consider further sample cleanup or dilution to mitigate these effects.
-
Adsorption: Delamanid has been shown to exhibit non-specific adsorption to polypropylene tubes.[1][2] Ensure that your sample handling procedures are consistent and consider using different types of labware if this is a persistent issue.
-
Instrument Instability: Check for fluctuations in the mass spectrometer's performance by injecting a standard solution multiple times.
Q3: I am observing a chromatographic peak for Delamanid in my blank samples that are spiked only with this compound. Why is this happening?
A3: This phenomenon, known as "crosstalk," can occur if the this compound internal standard contains a small amount of unlabeled Delamanid as an impurity. It is crucial to verify the isotopic purity of your this compound standard. If the impurity is significant, it can interfere with the quantification of Delamanid at the lower limit of quantification (LLOQ).
Q4: The retention time of my this compound is slightly different from that of Delamanid. Is this a problem?
A4: A slight shift in retention time between a deuterated internal standard and the analyte is a known phenomenon due to the deuterium isotope effect.[3] While a small, consistent shift is generally acceptable, a significant or variable shift can be problematic. If the internal standard and analyte do not co-elute closely, they may be affected differently by matrix effects, leading to inaccurate quantification. If you observe a significant and inconsistent shift, consider optimizing your chromatographic method to achieve better co-elution.
Q5: My calibration curve for Delamanid is non-linear, especially at the higher concentrations. Could my this compound concentration be the issue?
A5: Yes, an inappropriate internal standard concentration can contribute to non-linearity. If the this compound concentration is too low, its signal may be suppressed by high concentrations of Delamanid, leading to a non-linear response. Conversely, an excessively high concentration of this compound could potentially cause detector saturation. It is recommended to test a range of this compound concentrations during method development to find one that ensures linearity across your desired calibration range.
Data Presentation: Recommended Concentration Ranges
The following table summarizes typical concentration ranges for Delamanid and its internal standard, this compound, as reported in published literature. These values should serve as a starting point for your own method development and optimization.
| Analyte/Internal Standard | Matrix | Calibration Range (Analyte) | Internal Standard Concentration | Reference(s) |
| Delamanid / this compound | Human Cerebrospinal Fluid | 0.300 - 30.0 ng/mL | 3 ng/mL (in precipitating solvent) | [1][2] |
| Delamanid / OPC-14714 | Hair | 0.003 - 2.1 ng/mg | Not Specified | [4][5] |
| Delamanid | Pharmaceutical Dosage | 10 - 100 µg/mL | Not Applicable (RP-HPLC) | [3] |
Experimental Protocols: Optimizing this compound Concentration
This protocol outlines a systematic approach to determining the optimal concentration of this compound for a new bioanalytical method.
Objective: To determine the this compound concentration that provides a stable and reproducible signal, minimizes variability, and ensures a linear calibration curve for Delamanid over the desired analytical range.
Materials:
-
Delamanid reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, CSF)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Delamanid at a known high concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a stock solution of this compound at a similar concentration.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
From the Delamanid stock solution, prepare a series of working solutions to spike into the blank matrix to create your calibration curve standards and QC samples at low, medium, and high concentrations.
-
-
Selection of Test Concentrations for this compound:
-
Prepare a series of working solutions of this compound at different concentrations. A suggested range to test would be low, medium, and high concentrations relative to the expected analyte concentrations (e.g., 1 ng/mL, 10 ng/mL, and 100 ng/mL).
-
-
Sample Preparation and Analysis:
-
For each this compound concentration being tested:
-
Spike a full set of calibration standards and QC samples with the chosen this compound concentration at the beginning of the sample preparation process.
-
Process the samples using your established extraction procedure (e.g., protein precipitation).
-
Analyze the extracted samples by LC-MS/MS.
-
-
-
Data Evaluation:
-
For each this compound concentration tested, evaluate the following parameters:
-
Signal Intensity and Stability: The peak area of this compound should be consistent across all samples (with a relative standard deviation (RSD) of <15%). The signal should be sufficiently high to be accurately measured but not so high as to cause detector saturation.
-
Linearity of Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Delamanid/Delamanid-D4) against the nominal concentration of Delamanid. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: The calculated concentrations of the QC samples should be within ±15% of their nominal values (±20% for the LLOQ). The precision (%CV) should also be ≤15% (≤20% for the LLOQ).
-
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that provides the best overall performance in terms of signal stability, linearity, accuracy, and precision.
-
Mandatory Visualization
The following diagram illustrates the workflow for optimizing the concentration of this compound as an internal standard.
Caption: Workflow for the optimization of this compound internal standard concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantifying delamanid and its metabolite in small hair samples [escholarship.org]
Troubleshooting poor signal with Delamanid-D4 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal with Delamanid-D4 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Delamanid. In liquid chromatography-mass spectrometry (LC-MS/MS), it is added to samples at a known concentration to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of Delamanid quantification.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at approximately -80°C in polypropylene tubes.[5][6] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6]
Q3: Can this compound be used as an internal standard for Delamanid's metabolites?
A3: It is not ideal. For the most accurate quantification, a dedicated stable isotope-labeled internal standard for each metabolite should be used. This is because the ionization efficiency and chromatographic behavior of the metabolites can differ significantly from this compound. In some studies, a structural analogue, OPC-14714, has been used as an internal standard for the Delamanid metabolite DM-6705.[5][6][7][8]
Q4: What are the common causes of poor signal intensity for this compound?
A4: Common causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[9][10]
-
Suboptimal Mass Spectrometer Settings: Incorrect ion source parameters, cone voltage, or collision energy can lead to poor sensitivity.
-
Sample Preparation Issues: Inefficient extraction or degradation of this compound during sample processing can result in low signal.
-
Chromatographic Problems: Poor peak shape or a shift in retention time can lead to a decrease in signal intensity.
-
Instrument Contamination: A dirty ion source or mass spectrometer can significantly reduce signal.[11]
Troubleshooting Guide
Issue 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Optimize cone voltage and collision energy. | A significant increase in signal intensity should be observed. |
| Ion Source Contamination | Clean the ion source according to the manufacturer's protocol. | A cleaner baseline and improved signal intensity are expected. |
| Sample Preparation Problems | Review the sample preparation protocol for any potential for analyte loss or degradation. Prepare a fresh stock solution of this compound. | A return to the expected signal intensity should be seen with a fresh, properly prepared standard. |
| LC System Issues | Check for leaks, ensure proper mobile phase composition, and confirm the column is in good condition. | A stable baseline and consistent retention times should be re-established. |
Issue 2: High Variability in this compound Signal Across a Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Evaluate matrix effects by comparing the this compound signal in matrix-free solvent versus the sample matrix. If significant suppression is observed, improve sample cleanup (e.g., using solid-phase extraction) or optimize chromatography to separate this compound from interfering compounds.[9][10] | Reduced variability in the this compound signal and improved precision of the assay. |
| Inconsistent Sample Preparation | Ensure consistent and precise addition of the this compound internal standard to all samples. | The coefficient of variation (%CV) of the this compound peak area across the batch should decrease. |
| Chromatographic Retention Time Shift | A shift in retention time for deuterated standards relative to the analyte can lead to differential matrix effects.[12] Adjusting the chromatographic gradient may help to ensure co-elution. | Consistent analyte-to-internal standard ratios across the batch. |
Data Presentation
The following table summarizes typical quantitative parameters for a "good" versus a "poor" this compound signal in a typical LC-MS/MS analysis.
| Parameter | Good Signal | Poor Signal |
| Signal-to-Noise Ratio (S/N) | > 20 | < 10 |
| Peak Shape (Asymmetry Factor) | 0.8 - 1.2 | < 0.7 or > 1.5 |
| Peak Area %CV (in replicates) | < 15% | > 20% |
| Retention Time Stability (%RSD) | < 2% | > 5% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline and may require optimization for specific biological matrices.
-
To 100 µL of the sample (e.g., plasma, cerebrospinal fluid), add 300 µL of a protein precipitation solution.[6]
-
The protein precipitation solution should consist of methanol containing the this compound internal standard at a suitable concentration (e.g., 3 ng/mL).[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are example starting parameters for an LC-MS/MS method for Delamanid and this compound analysis. Optimization will be required for your specific instrumentation and application.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)[13] |
| Mobile Phase A | Water with 0.1% formic acid[13] |
| Mobile Phase B | Acetonitrile[13] |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute Delamanid, and then return to initial conditions for re-equilibration.[13] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[14] |
| MRM Transition (Delamanid) | Q1: 535.1 m/z, Q3: 352.0 m/z[15] |
| MRM Transition (this compound) | Q1: 539.1 m/z, Q3: 356.0 m/z (example) |
| Cone Voltage | Optimize between 20-50 V |
| Collision Energy | Optimize between 25-40 eV[15] |
Visualizations
Caption: A logical workflow for troubleshooting poor or variable this compound signal.
Caption: A simplified proposed fragmentation pathway for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stork: Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect [storkapp.me]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. myadlm.org [myadlm.org]
- 13. escholarship.org [escholarship.org]
- 14. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]
- 15. researchgate.net [researchgate.net]
How to address Delamanid-D4 instability in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of Delamanid-D4 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled version of Delamanid, a potent anti-tuberculosis agent.[1][2] In this compound, four hydrogen atoms on the phenyl ring are replaced with deuterium.[1] It is most commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Delamanid in biological samples.[3]
Q2: What does "deuterated" mean, and how does it affect stability?
Deuteration is the replacement of hydrogen atoms with their heavier isotope, deuterium.[4] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[5] This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic reactions or chemical degradation where the cleavage of a C-H bond is a rate-limiting step, thereby enhancing the molecule's stability.[4][] While this can improve metabolic stability, it does not prevent all degradation pathways.
Q3: What is the primary cause of this compound instability in solution?
The main instability concern for Delamanid, and by extension this compound, is not simple chemical breakdown in common solvents but rather metabolic-like degradation in biological matrices. Delamanid is known to be rapidly degraded in the plasma of humans and various animal species.[7] This degradation is primarily mediated by serum albumin, which cleaves the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form the major metabolite M1 (DM-6705).[7][8][9] This process is dependent on temperature and pH.[7]
Q4: How should I prepare and store this compound stock solutions?
To ensure the stability of your stock solution, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous (moisture-free) solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for initial stock preparation.[1][2] Hygroscopic or wet DMSO can significantly impact solubility and stability.[10]
-
Preparation: Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation. To aid dissolution, you can warm the solution to 37°C or sonicate it.[2]
-
Aliquoting: Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2]
-
Storage: Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]
Troubleshooting Guide
Problem: I'm observing a progressive decrease in this compound concentration in my analytical standards.
| Possible Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | The stock solution has been frozen and thawed multiple times, leading to degradation.[1][2] |
| Improper Storage Temperature | The solution is stored at an inappropriate temperature (e.g., 4°C or room temperature) for an extended period. |
| Solvent Quality | The solvent (e.g., DMSO) may have absorbed moisture, affecting solubility and stability.[10] |
| Light Exposure | Although not the primary concern, prolonged exposure to light can degrade sensitive organic molecules. |
Problem: My this compound signal is low or absent when analyzing plasma/serum samples.
| Possible Cause | Recommended Solution |
| Albumin-Mediated Degradation | Delamanid is rapidly metabolized by serum albumin, even in vitro, into its M1 metabolite.[7][9] This is the most likely cause of loss in biological samples. |
| pH-Dependent Instability | The rate of albumin-mediated degradation increases with pH (from 6.0 to 8.0).[7] |
| Incompatible Additives | The sample matrix contains strong acids, alkalis, or oxidizing/reducing agents that are incompatible with this compound.[11] |
Data & Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1][2][11] |
| -20°C | 1 month | [1][2] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Citation(s) |
| DMF | ≥ 25 mg/mL (46.42 mM) | [1][2] |
| DMSO | ≥ 20 mg/mL (37.14 mM) | [1][2] |
| Water | Insoluble | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of powder in a clean, dry container.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for a short period to ensure complete dissolution.[2]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage.
Protocol 2: Minimizing Degradation in Plasma Samples
-
Collection: Collect blood samples using appropriate anticoagulant tubes.
-
Processing: Process blood to plasma or serum as quickly as possible, preferably in a refrigerated centrifuge.
-
Spiking: If spiking this compound into blank plasma, perform the step on ice.
-
Extraction: Immediately after spiking or thawing of study samples, perform protein precipitation. Add at least 3 volumes of ice-cold acetonitrile or methanol, vortex vigorously, and centrifuge at high speed to pellet the proteins.
-
Supernatant Transfer: Immediately transfer the supernatant containing the analyte to a clean tube or plate for analysis or evaporation.
-
Storage of Processed Samples: If analysis is not immediate, store the processed samples (supernatant) at -20°C or colder. Stability studies show processed samples are stable for at least 24 hours at 4°C.[3]
Visual Guides
Diagrams of Workflows and Pathways
Caption: Recommended workflow for preparing stable this compound stock solutions.
Caption: A logical workflow for troubleshooting this compound instability issues.
Caption: Primary degradation pathway of Delamanid in plasma mediated by albumin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. juniperpublishers.com [juniperpublishers.com]
- 7. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Delamanid D4|MSDS [dcchemicals.com]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Optimizing Delamanid-D4 Recovery in Sample Preparation
Welcome to the technical support center for improving the recovery of Delamanid-D4 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterium-labeled internal standard for Delamanid, a crucial drug in the treatment of multidrug-resistant tuberculosis. Accurate and consistent recovery of this compound is essential for the reliable quantification of Delamanid in biological matrices, ensuring the validity of pharmacokinetic and other bioanalytical studies.
Q2: I am experiencing low and inconsistent recovery of this compound. What are the common causes?
Low recovery of this compound can stem from several factors during sample preparation. The most common issues include:
-
Non-specific binding: Delamanid is a hydrophobic compound and is known to adsorb to plastic surfaces like polypropylene tubes.[1][2]
-
Suboptimal extraction procedure: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction) may not be optimized for this compound.
-
Analyte instability: Although generally stable, degradation can occur under certain conditions. Delamanid can be metabolized by plasma albumin.
-
Matrix effects: Components in the biological sample can interfere with the extraction process and ionization in the mass spectrometer.
Q3: Which sample preparation method is recommended for this compound?
A combination of protein precipitation (PPT) followed by on-line solid-phase extraction (SPE) has been shown to achieve high and consistent recoveries of over 98% for Delamanid and its metabolites in human cerebrospinal fluid.[1][2][3] However, the optimal method can depend on the specific matrix and available equipment. Protein precipitation, standalone SPE, and liquid-liquid extraction (LLE) are all viable options that can be optimized.
Q4: How can I mitigate non-specific binding of this compound to labware?
Given Delamanid's hydrophobic nature, non-specific binding to plasticware is a significant concern.[1][2] To minimize this:
-
Use low-adsorption plastics: Whenever possible, utilize microplates and tubes specifically designed for low non-specific binding.
-
Silanize glassware: Treating glassware with a silanizing agent can reduce the adsorption of compounds by creating a more hydrophobic and less reactive surface.[4][5][6][7]
-
Add blocking agents: Incorporating a small amount of a protein like bovine serum albumin (BSA) or a non-ionic surfactant such as Tween 20 in your buffers can help to saturate non-specific binding sites on container walls.[8]
-
Optimize solvent conditions: Using organic solvents like acetonitrile can inhibit non-specific binding more effectively than methanol.[9]
Troubleshooting Guides
Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to sample. A 3:1 or 4:1 ratio is a good starting point. Ensure thorough vortexing and adequate incubation time at a low temperature (e.g., -20°C) to maximize protein removal. | A more complete removal of proteins, leading to a cleaner supernatant and improved recovery. |
| Analyte Co-precipitation | Optimize the choice of precipitating solvent. Acetonitrile is often a good choice for hydrophobic compounds. Acidifying the precipitation solvent with a small amount of formic acid can improve the recovery of certain analytes. | Reduced loss of this compound with the precipitated protein pellet. |
| Supernatant Transfer Loss | Be meticulous during the transfer of the supernatant. Ensure that no precipitated protein is carried over, as this can interfere with subsequent analysis. Consider a second centrifugation step after the initial separation. | Minimized physical loss of the analyte-containing supernatant. |
Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent Selection | For a hydrophobic compound like Delamanid, a reverse-phase sorbent (e.g., C18) is generally suitable. Ensure the sorbent chemistry is appropriate for the analyte's properties. | Efficient retention of this compound on the SPE cartridge. |
| Suboptimal Wash Steps | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. Optimize the organic content of the wash solution. A weak organic wash (e.g., 5-10% methanol in water) is a common starting point. | Removal of matrix components without significant loss of this compound. |
| Incomplete Elution | The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Increase the organic strength of the elution solvent (e.g., methanol, acetonitrile). Ensure the elution volume is sufficient to completely wet the sorbent bed and elute the analyte. Multiple smaller elution steps can be more effective than a single large one. | Complete recovery of this compound from the SPE cartridge into the collection tube. |
| Breakthrough during Loading | If the analyte does not retain on the sorbent during the loading step, consider adjusting the pH of the sample to ensure the analyte is in a less polar, more retainable form. Also, ensure the loading flow rate is not too high. | Improved retention of this compound on the sorbent during sample application. |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Partitioning into Organic Phase | Optimize the choice of extraction solvent. A water-immiscible organic solvent that has a high affinity for Delamanid should be used. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are common choices. Adjusting the pH of the aqueous sample can significantly improve partitioning for ionizable compounds. | Efficient transfer of this compound from the aqueous sample to the organic solvent. |
| Emulsion Formation | Emulsions at the solvent interface can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a filter to separate the layers. | A clean and distinct separation of the aqueous and organic layers, allowing for complete collection of the organic phase. |
| Incomplete Phase Separation | Ensure adequate time for the two phases to separate after mixing. Centrifugation can aid in achieving a sharp interface. | Maximized recovery of the organic phase containing this compound. |
Experimental Protocols
Protocol 1: Protein Precipitation
-
Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a polypropylene microcentrifuge tube.
-
Addition of Internal Standard: Add the working solution of this compound to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation diluted with water) onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes to remove residual wash solvent.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Delamanid Recovery
| Method | Reported Recovery (%) | Advantages | Disadvantages | Reference |
| Protein Precipitation (PPT) | >50% (for similar compounds) | Fast, simple, and inexpensive. | May result in less clean extracts and potential for matrix effects. | [10][11] |
| Solid-Phase Extraction (SPE) | >80% (for similar compounds) | Provides cleaner extracts, reduces matrix effects, and allows for sample concentration. | More time-consuming and costly than PPT. Method development can be complex. | [10][11] |
| Liquid-Liquid Extraction (LLE) | Variable, can be optimized to >80% | Can provide very clean extracts. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. | [12] |
| PPT followed by on-line SPE | >98% | High recovery and clean extracts. Automation reduces manual labor. | Requires specialized equipment (on-line SPE system). | [1][2][3] |
Visualizations
Caption: Overview of the experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trilogylab.com [trilogylab.com]
- 6. mastelf.com [mastelf.com]
- 7. Silanization - Wikipedia [en.wikipedia.org]
- 8. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 9. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [open.bu.edu]
Technical Support Center: Quantification of Delamanid-D4
Welcome to the technical support center for the quantification of Delamanid-D4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in analytical methods?
A1: this compound is the deuterium-labeled version of Delamanid.[1] It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Delamanid in various biological matrices.[2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2]
Q2: What are the key considerations for the storage and handling of this compound stock solutions?
A2: this compound stock solutions should be stored at approximately -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] When preparing solutions, it is important to select an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
Q3: Which analytical techniques are most suitable for the quantification of Delamanid?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for the quantification of Delamanid and its metabolites due to its high sensitivity, selectivity, and accuracy.[2][3][5] High-performance liquid chromatography (HPLC) with UV detection has also been developed and validated for the estimation of Delamanid in pharmaceutical dosage forms.[6]
Troubleshooting Guide
Low or No Signal for Delamanid/Delamanid-D4
Issue: You are observing a weak or absent signal for Delamanid and/or the internal standard, this compound.
Possible Causes and Solutions:
-
Poor Solubility: Delamanid has poor water solubility, which can affect its concentration in prepared samples.[7]
-
Solution: Ensure that the initial stock solutions are prepared in an appropriate organic solvent like DMF or DMSO.[4] For working solutions and in the final sample extract, maintain a sufficient percentage of organic solvent to keep the analyte dissolved.
-
-
Non-Specific Adsorption: Delamanid and its analogue this compound can adsorb to laboratory plastics, such as polypropylene tubes.[2][3]
-
Solution: Consider using low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be an alternative. It is also good practice to prepare samples and inject them into the analytical system without prolonged storage in autosampler vials.
-
-
Ion Source Problems: A dirty or contaminated ion source in the mass spectrometer can lead to reduced signal intensity.[8]
-
Solution: Regularly clean the ion source according to the manufacturer's recommendations.
-
-
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection will result in a poor signal.
-
Solution: Optimize the MS/MS parameters by infusing a standard solution of Delamanid and this compound to determine the optimal ionization and fragmentation settings.[9]
-
Poor Peak Shape (Tailing, Fronting, or Splitting)
Issue: The chromatographic peaks for Delamanid and/or this compound are not symmetrical.
Possible Causes and Solutions:
-
Column Overload: Injecting a sample with a concentration that is too high can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the issue persists, consider if the sample matrix is causing the overload.
-
-
Column Contamination: Buildup of contaminants on the column can result in distorted peak shapes.[8]
-
Solution: Implement a column washing procedure between sample sets. If the column is heavily contaminated, it may need to be replaced.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for Delamanid.
-
Solution: Ensure the mobile phase is well-mixed and degassed. The addition of a small amount of an acid, such as formic acid, can improve peak shape for this type of compound.[5]
-
-
Injection of Sample in Strong Organic Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10]
-
Solution: If possible, the final sample solvent should be similar in composition to the initial mobile phase conditions of the LC method.
-
High Signal Variability or Poor Reproducibility
Issue: You are observing inconsistent results between replicate injections or across a batch of samples.
Possible Causes and Solutions:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of Delamanid and this compound, leading to ion suppression or enhancement.[7]
-
Solution: Improve the sample preparation method to remove more of the matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] The use of a stable isotope-labeled internal standard like this compound should help to compensate for matrix effects.[2]
-
-
Inconsistent Sample Preparation: Variability in sample preparation steps, such as pipetting or extraction, can lead to inconsistent results.
-
Solution: Ensure all sample preparation steps are performed consistently and accurately. Use calibrated pipettes and ensure complete mixing at each stage.
-
-
Analyte Instability: Delamanid or its metabolites may be unstable in the sample matrix or during the analytical process.[12]
-
Solution: Keep samples on ice or at a controlled low temperature during preparation.[2] Minimize the time between sample preparation and analysis.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the preparation of plasma samples.
-
Aliquoting the Sample: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Adding the Internal Standard: Add 10 µL of the this compound working solution (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 1% formic acid) to precipitate the proteins.[2]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[11]
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. Optimization will be required for specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Delamanid, then return to initial conditions for re-equilibration.[5] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| MS/MS Transitions | To be determined by direct infusion of Delamanid and this compound standards. |
Quantitative Data Summary
The following tables summarize typical validation parameters for Delamanid quantification methods found in the literature.
Table 1: Linearity and Sensitivity of Delamanid Quantification Methods
| Matrix | Method | Linearity Range | LLOQ | LOD |
| Human Cerebrospinal Fluid | LC-MS/MS | 0.300 – 30.0 ng/mL[2][3] | 0.300 ng/mL | Not Reported |
| Hair | LC-MS/MS | 0.003–2.1 ng/mg[5] | 0.003 ng/mg | 0.0003 ng/mg[5] |
| Pharmaceutical Dosage | RP-HPLC | 10–100 µg/mL[6] | Not Reported | Not Reported |
| Bulk Drug | UV-Vis | 5-40 µg/mL[13][14] | 11.06 µg/mL[14] | 3.65 µg/mL[14] |
Table 2: Accuracy and Precision of a Delamanid LC-MS/MS Method in Hair [5]
| QC Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%RE) | Between-Run Accuracy (%RE) |
| LLOQ | 2.34% | 2.53% | 15.64% | 11.82% |
| Low | 4.24% | 8.64% | 8.89% | 8.01% |
| Mid | 2.87% | 8.40% | 5.56% | 7.94% |
| High | 4.06% | 7.61% | 5.30% | 8.92% |
Visualized Workflows and Logic
References
- 1. Delamanid D4 | TargetMol [targetmol.com]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing variability in Delamanid-D4 experimental results
Welcome to the technical support center for Delamanid-D4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental settings?
A1: this compound is the deuterium-labeled form of Delamanid.[1][2] Its primary use is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Delamanid in various biological matrices such as plasma, cerebrospinal fluid (CSF), and hair.[3][4][5]
Q2: What are the storage and handling recommendations for this compound stock solutions?
A2: To prevent degradation and ensure stability, it is recommended to aliquot this compound stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles.[6]
Q3: My this compound internal standard is showing a different retention time compared to the unlabeled Delamanid. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte can occur. This phenomenon, known as the "isotope effect," is a known limitation of using deuterium-labeled standards and is caused by the change in molecular weight and lipophilicity.[7][8][9] While a small, consistent shift is acceptable, a drifting or inconsistent retention time may indicate other chromatographic issues that need investigation.
Q4: I am observing significant variability in my this compound signal intensity between samples. What could be the cause?
A4: Variability in the internal standard signal can be attributed to several factors, including:
-
Inconsistent sample preparation: Errors in aliquoting, extraction, or reconstitution can lead to variations in the final concentration of the internal standard.
-
Matrix effects: Components in the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[10][11][12] The extent of matrix effects can differ between samples.
-
Instrumental instability: Fluctuations in the LC-MS/MS system's performance can cause signal drift.
-
Incomplete dissolution: Ensure that the this compound is fully dissolved in the stock and working solutions.
Q5: Can this compound be used as an internal standard for the quantification of Delamanid metabolites?
A5: It is not recommended to use this compound as an internal standard for its metabolites, such as DM-6705. This is because the metabolite will have different physicochemical properties, leading to different extraction recovery and chromatographic behavior. For the analysis of DM-6705, a dedicated internal standard, such as the structural analog OPC-14714, is often used.[3][4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for Delamanid and this compound
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is not significantly stronger than the mobile phase. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are secure. |
| Secondary Interactions | Adjust the mobile phase pH or use a column with a different stationary phase to minimize secondary interactions with the analyte. |
Issue 2: Inaccurate Quantification and High Variability in Results
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Optimize the sample preparation method to remove interfering matrix components. Consider using a different extraction technique (e.g., solid-phase extraction instead of protein precipitation). Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. |
| Deuterium Exchange | While less common for stable labeling, ensure that the pH of your solutions is not highly basic, as this can potentially lead to the exchange of deuterium with protons from the solvent, especially if the label is in an exchangeable position.[13] |
| Inconsistent Extraction Recovery | Optimize the extraction procedure to ensure consistent recovery for both Delamanid and this compound. It has been noted that deuterated standards can sometimes have different extraction recoveries than their unlabeled counterparts.[9] |
| Calibration Curve Issues | Prepare fresh calibration standards and ensure they are within the linear range of the assay. |
| Analyte Instability | Delamanid is known to be metabolized by albumin in plasma.[14] Ensure that plasma samples are handled on ice and processed promptly to minimize in-vitro degradation. |
Data Summary
Delamanid Stability in Biological Matrices
The following table summarizes the stability of Delamanid under various storage conditions based on a study in mouse plasma and lung homogenate.[15][16][17]
| Condition | Matrix | Stability |
| 3 Freeze-Thaw Cycles (-20°C) | Plasma | Stable |
| 2 Freeze-Thaw Cycles (-20°C) | Lung Homogenate | Stable |
| 3 Freeze-Thaw Cycles (-20°C) | Lung Homogenate | Unstable |
| 2 hours on Ice | Plasma | Stable |
| 2 hours on Ice | Lung Homogenate | Stable |
| 9 weeks at -20°C | Plasma | Stable |
| 4 weeks at -20°C | Lung Homogenate | Stable |
| 6 weeks at -20°C | Lung Homogenate | Unstable |
| 24 hours in Autosampler (4°C) | Processed Plasma Samples | Stable |
| 24 hours in Autosampler (4°C) | Processed Lung Homogenate Samples | Stable |
Forced Degradation of Delamanid
This table indicates the percentage of Delamanid degradation under different stress conditions.[18]
| Stress Condition | Degradation (%) |
| Acid (0.1N HCl, 40°C, 4 hr) | 17.36 |
| Base (0.1N NaOH, 40°C, 4 hr) | 15.00 |
Experimental Protocols
Protocol 1: Sample Preparation for Delamanid and DM-6705 Analysis in Cerebrospinal Fluid (CSF)[3][4]
-
Thaw Samples: Thaw CSF samples on ice.
-
Prepare Precipitating Solvent: Prepare a solution of methanol and formic acid (100:1, v/v) containing the internal standards (this compound and OPC-14714) at a concentration of 3 ng/mL.
-
Protein Precipitation: To 100 µL of CSF sample, add 200 µL of the ice-cold precipitating solvent.
-
Vortex: Vortex the mixture to ensure thorough mixing.
-
Centrifuge: Centrifuge the samples to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Delamanid and DM-6705 in CSF[3][4]
-
LC System: Agilent 1260 HPLC system or equivalent.
-
Mass Spectrometer: AB Sciex 5500 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analytical Column: Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 7 µL.
-
Gradient Elution: A gradient is typically used, starting with a lower percentage of Mobile Phase B and ramping up to elute the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for Delamanid, this compound, DM-6705, and its internal standard.
Visualizations
Delamanid Metabolic Pathway
Caption: Simplified metabolic pathway of Delamanid.
Experimental Workflow for this compound Analysis
Caption: General workflow for bioanalysis using this compound.
Troubleshooting Logic for Inaccurate Results
Caption: Decision tree for troubleshooting analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Delamanid D4 | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. Case studies: the impact of nonanalyte components on LC-MS/MS-based bioanalysis: strategies for identifying and overcoming matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
Strategies to minimize degradation of Delamanid-D4 during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal strategies to minimize the degradation of Delamanid-D4 during storage.
Troubleshooting Guide
| Question | Possible Cause(s) | Recommended Solution(s) |
| I am observing unexpected peaks in my chromatogram after storing my this compound solution. What could be the cause? | Degradation of this compound due to improper storage conditions. Potential degradation pathways include hydrolysis (especially under alkaline conditions), photodegradation, and thermal stress. | Verify Storage Conditions: Ensure this compound solutions are stored at the recommended temperatures: -80°C for long-term storage (up to 2 years for stock solutions of Delamanid) and -20°C for short-term storage (up to 1 year). For solid (powder) this compound, store at -20°C.[1]Protect from Light: Store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil. Photodegradation has been identified as a degradation pathway for Delamanid.Control pH: Avoid alkaline conditions. Delamanid is known to degrade in basic solutions. Ensure solvents and buffers are neutral or slightly acidic.Perform a forced degradation study to identify the retention times of potential degradation products under various stress conditions (see Experimental Protocols section). This will help in confirming if the unexpected peaks correspond to degradation products. |
| My quantified concentration of this compound is lower than expected after a period of storage. Why might this be? | This could be due to degradation of the parent compound. Factors such as temperature fluctuations, exposure to light, or inappropriate solvent can accelerate degradation. | Review Storage Protocol: Reconfirm that the storage temperature has been consistently maintained. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use.Check Solvent Stability: Ensure the solvent used is appropriate and does not contribute to the degradation of this compound. For long-term storage, consider solvents in which Delamanid has proven stability.Recalibrate and Revalidate: If the issue persists, recalibrate your analytical instrument and revalidate your quantification method to rule out analytical errors. |
| I suspect my this compound has been contaminated with moisture. What are the risks and what should I do? | Deuterated compounds are often hygroscopic and can exchange deuterium with hydrogen from water, reducing the isotopic purity of the standard. Moisture can also potentially accelerate hydrolytic degradation. | Handle Under Inert Atmosphere: To prevent moisture absorption, handle solid this compound under a dry, inert atmosphere (e.g., in a glovebox with nitrogen or argon).Use Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for preparing solutions.Proper Sealing: Seal storage containers tightly. For long-term storage, consider using containers with septa to allow for removal of the solution without exposing the bulk material to the atmosphere.If moisture contamination is suspected, it is recommended to use a fresh, unopened vial of this compound to ensure the integrity of your experimental results. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Q3: How does deuteration affect the stability of this compound compared to non-deuterated Delamanid?
A3: Deuteration strengthens the chemical bonds between carbon and deuterium atoms compared to carbon-hydrogen bonds.[4][5] This "kinetic isotope effect" can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability against certain degradation pathways.[4][6][7] While specific degradation kinetics for this compound are not extensively published, it is plausible that it may exhibit greater stability than Delamanid, particularly against metabolic degradation.
Q4: What are the known degradation pathways for Delamanid that could also affect this compound?
A4: Forced degradation studies on Delamanid have shown susceptibility to:
-
Alkaline hydrolysis: Significant degradation occurs in basic conditions.
-
Photodegradation: Exposure to light can cause degradation.[8]
-
Oxidative stress: Degradation can occur in the presence of oxidizing agents.
-
Thermal stress: Elevated temperatures can lead to degradation.
It is reasonable to assume that this compound would be susceptible to similar degradation pathways, although the rates of degradation may differ. In vivo, Delamanid is primarily metabolized by serum albumin through hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety.[1][9]
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used.[10] This involves developing a method that can separate the intact this compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard can help monitor for any degradation over time.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Delamanid and this compound
| Compound | Form | Storage Temperature | Duration | Reference(s) |
| Delamanid | Stock Solution | -80°C | 2 years | [1] |
| Delamanid | Stock Solution | -20°C | 1 year | [1] |
| Delamanid | Tablets | Not exceeding 30°C | - | |
| This compound | Powder | -20°C | - | [2] |
| This compound | In Solvent | -80°C | 6 months | [3] |
| This compound | In Solvent | -20°C | 1 month | [3] |
Table 2: Summary of Forced Degradation Studies on Delamanid (as a proxy for this compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation | Reference(s) |
| Alkaline Hydrolysis | 0.1 N NaOH | 6 hours | 60°C | 15% | [11] |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | No significant degradation | [8] |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | Room Temperature | Minor degradation | |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | Degradation observed | |
| Photodegradation | UV light | 24 hours | Room Temperature | 35.72% | [8] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solutions
Objective: To assess the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the bulk solution.
-
Storage: Store the aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Sample Analysis: At each time point, analyze one aliquot using a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to determine the percentage of degradation. Also, monitor for the appearance of any new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Prepare this compound Solutions: Prepare separate solutions of this compound in a suitable solvent.
-
Apply Stress Conditions: Subject the solutions to various stress conditions as outlined in Table 2.
-
Acid Hydrolysis: Add 0.1 N HCl and keep at room temperature.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 80°C.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Neutralization (for acid and base hydrolysis): After the specified time, neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS/MS method with a photodiode array (PDA) or mass spectrometric detector to characterize the degradation products.
Visualizations
Caption: Workflow for a stability study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitubercular Agent Delamanid and Metabolites as Substrates and Inhibitors of ABC and Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Metabolic Mechanism of Delamanid, a New Anti-Tuberculosis Drug, in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to Delamanid-D4 and Pretomanid-D4 as Internal Standards in Bioanalytical Studies
In the realm of bioanalysis, particularly for pharmacokinetic and therapeutic drug monitoring studies of the anti-tuberculosis agents Delamanid and Pretomanid, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a detailed comparison of two such internal standards: Delamanid-D4 and Pretomanid-D4, based on available experimental data from published research. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and application of the appropriate internal standard for their analytical needs.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key performance characteristics of this compound and Pretomanid-D4 as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, based on separate validation studies.
| Parameter | This compound[1][2][3] | Pretomanid-D4 (PA-824-d5)[4][5] |
| Analyte(s) | Delamanid and its metabolite, DM-6705 | Pretomanid |
| Matrix | Human Cerebrospinal Fluid (CSF) | Human Plasma |
| Extraction Method | Protein Precipitation | Liquid-Liquid Extraction |
| Calibration Range | 0.300 - 30.0 ng/mL (for Delamanid) | 10 - 10,000 ng/mL |
| Accuracy | Not explicitly stated as a single value, but assessed over three validation batches. | 95.2% - 110% |
| Precision (%CV) | Not explicitly stated as a single value, but assessed over three validation batches. | < 9% (Inter- and Intra-day) |
| Extraction Recovery | > 98% | 72.4% |
Experimental Protocols: A Glimpse into the Methodologies
The successful application of an internal standard is intrinsically linked to the experimental protocol. Below are the detailed methodologies employed in the studies utilizing this compound and Pretomanid-D4.
This compound for Delamanid Quantification in Human CSF[1][2][3]
1. Sample Preparation:
-
Samples (standards, quality controls, and clinical samples) were thawed on ice.
-
Protein precipitation was performed by adding a precipitating solvent containing this compound (as the internal standard for Delamanid) and OPC-14714 (as the internal standard for the metabolite DM-6705).
-
The precipitating solvent consisted of methanol and formic acid (100:1, v/v) with the internal standards spiked at a concentration of 3 ng/mL.
2. Chromatographic Separation:
-
The analysis was carried out using an Agilent 1260 HPLC system.
-
On-line solid-phase extraction (SPE) was performed using a Phenomenex Gemini-NX C18 column (5.0 µm, 50 mm × 2.0 mm).
-
Chromatographic separation was achieved on a Waters Xterra MS C18 analytical column (5.0 µm, 100 mm × 2.1 mm).
-
A gradient elution was used at a flow rate of 300 µL/min.
-
The total run time was 7.5 minutes.
3. Mass Spectrometric Detection:
-
An AB Sciex 5500 triple quadrupole mass spectrometer was used for detection.
-
Analytes were detected using multiple reaction monitoring (MRM) in the positive electrospray ionization (ESI) mode at unit mass resolution.
Pretomanid-D4 (PA-824-d5) for Pretomanid Quantification in Human Plasma[4][5]
1. Sample Preparation:
-
A liquid-liquid extraction procedure was employed for sample preparation.
-
Pretomanid-d5 (PA-824-d5) was used as the internal standard.
2. Chromatographic Separation:
-
Chromatographic separation was achieved on an Agilent Poroshell C18 column.
-
An isocratic elution was performed at a flow rate of 400 µl/min.
3. Mass Spectrometric Detection:
-
An AB Sciex API 3200 mass spectrometer was used for detection.
-
Detection was performed using electrospray ionization with mass detection in the multiple reaction monitoring (MRM) mode at unit resolution.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of Delamanid or Pretomanid using their respective deuterated internal standards in a biological matrix via LC-MS/MS.
Concluding Remarks
Both this compound and Pretomanid-D4 have been successfully employed as internal standards for the quantification of their respective parent drugs in biological matrices. The choice between them is dictated by the analyte of interest. The provided data indicates that both deuterated standards are suitable for their intended purpose within the validated methods.
The selection of the sample preparation technique (protein precipitation for Delamanid in CSF vs. liquid-liquid extraction for Pretomanid in plasma) is likely influenced by the nature of the matrix and the physicochemical properties of the analytes. Researchers should consider these factors when developing their own bioanalytical methods. The high extraction recovery reported for the Delamanid method suggests an efficient sample clean-up process, while the robust accuracy and precision data for the Pretomanid method demonstrate its reliability.
Ultimately, the data presented in this guide, extracted from peer-reviewed studies, can serve as a valuable resource for scientists in the field of tuberculosis drug research and development, aiding in the establishment of sensitive and accurate bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Delamanid Assays: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Delamanid is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of internal standard is a critical factor influencing the reliability of bioanalytical assays. This guide provides a comparative analysis of Delamanid assays utilizing different internal standards, supported by experimental data from published studies.
This comparison focuses on two primary internal standards employed in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Delamanid: OPC-14714 , a structural analog, and Delamanid-d4 , a stable isotope-labeled (SIL) internal standard.
Performance Data Summary
The following table summarizes the quantitative performance data from various validated Delamanid assays, offering a side-by-side comparison of key validation parameters.
| Parameter | Assay with OPC-14714 as Internal Standard | Assay with this compound as Internal Standard |
| Linearity Range | 1.00 - 500 ng/mL (Plasma)[1] | 10.0 - 1000 ng/mL (Breast Milk)[2] |
| 0.003 - 2.1 ng/mg (Hair)[3] | 0.300 - 30.0 ng/mL (Cerebrospinal Fluid)[4] | |
| Accuracy (% Bias or % Recovery) | Within ±5.0% (Plasma)[1] | 92.1% - 98.3% (Breast Milk)[2] |
| Within-run: 5.30% - 8.89% (Hair)[3] | Not explicitly stated for this compound alone | |
| Between-run: 7.94% - 8.92% (Hair)[3] | ||
| Precision (%CV) | Within 8.6% (Plasma)[1] | < 7.8% (Breast Milk)[2] |
| Within-run: 2.87% - 4.24% (Hair)[3] | Not explicitly stated for this compound alone | |
| Between-run: 7.61% - 8.64% (Hair)[3] | ||
| Matrix | Plasma[1], Hair[3] | Breast Milk[2], Cerebrospinal Fluid[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the assay conditions.
Assay using OPC-14714 as Internal Standard (Plasma Matrix)[1]
-
Sample Preparation: Protein precipitation was used to extract Delamanid, its metabolites, and the internal standard from plasma samples. The supernatant was then injected into the LC-MS/MS system.
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system was used. Specific column and mobile phase details were not provided in the summary.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) was employed for detection.
Assay using OPC-14714 as Internal Standard (Hair Matrix)[3]
-
Sample Preparation: Two milligrams of hair were pulverized and extracted in methanol at 37°C for two hours. The extract was then diluted 1:1 with water.
-
Liquid Chromatography: An Agilent LC 1260 system with a Synergi Polar RP column (2.1 × 100 mm, 2.5 µm) was used. A gradient elution was performed with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The total run time was 5.5 minutes.
-
Mass Spectrometry: An AB Sciex API 5500 mass spectrometer was used for detection.
Assay using this compound and OPC-14714 as Internal Standards (Cerebrospinal Fluid Matrix)[4]
-
Sample Preparation: Samples underwent protein precipitation followed by on-line solid-phase extraction.
-
Liquid Chromatography: An Agilent 1260 HPLC system was utilized. A Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) column was used for on-line solid-phase extraction, and a Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) column was used for chromatographic separation with a gradient elution at a flow rate of 300 µL/min. The total run time was 7.5 minutes.
-
Mass Spectrometry: An AB Sciex 5500 triple quadrupole mass spectrometer with electrospray ionization in positive mode was used for detection.
Assay using this compound and OPC-14714 as Internal Standards (Breast Milk Matrix)[2]
-
Sample Preparation: Protein precipitation was performed with special care to prevent the formation of fatty deposits, followed by online solid-phase extraction.
-
Liquid Chromatography: A Waters Xterra MS C18 (2.1 mm × 100 mm, 5 μm) analytical column was used with an isocratic mobile phase consisting of acetonitrile, methanol, and 5 mM ammonium carbonate.
-
Mass Spectrometry: An AB Sciex 3200 mass spectrometer with electrospray ionization in the positive mode was used for detection.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the cross-validation of Delamanid assays with different internal standards.
Caption: Workflow for Delamanid Assay Cross-Validation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Validation and application of an online extraction and liquid chromatography tandem mass spectrometry assay for the analysis of delamanid and its DM-6705 metabolite in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Delamanid and Delamanid-D4 Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparative analysis of the stability of Delamanid, a crucial drug for multidrug-resistant tuberculosis, and its deuterated analogue, Delamanid-D4.
This document summarizes available experimental data on the stability of both compounds, outlines detailed experimental protocols for stability testing, and provides a theoretical framework for understanding the enhanced stability of deuterated compounds. Visual diagrams are included to illustrate key pathways and workflows.
Data Presentation: A Side-by-Side Look at Stability
The following tables summarize the known stability data for Delamanid and this compound under various conditions. It is important to note that while extensive stability testing has been performed on Delamanid as a commercial drug product, data for this compound is primarily available in the context of its use as a stable internal standard for analytical purposes.
Table 1: Stability of Delamanid in Biological Matrices
| Matrix | Condition | Duration | Stability |
| Mouse Plasma | 3 Freeze-Thaw Cycles at -20°C | - | Stable[1] |
| Ice-Cold Condition | 2 hours | Stable[1] | |
| -20°C | 9 weeks | Stable[1] | |
| Processed Samples at 4°C | 24 hours | Stable[1] | |
| Mouse Lung Homogenate | 2 Freeze-Thaw Cycles at -20°C | - | Stable[2] |
| Ice-Cold Condition | 2 hours | Stable[2] | |
| -20°C | 4 weeks | Stable[2] | |
| Processed Samples at 4°C | 24 hours | Stable[2] | |
| 3 Freeze-Thaw Cycles at -20°C | - | Unstable[2] | |
| -20°C | 6 weeks | Unstable[2] |
Table 2: Forced Degradation Studies of Delamanid
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | No significant degradation |
| Alkaline Hydrolysis | 0.1 N NaOH | - | 20.54[3] |
| Photodegradation | - | - | 35.72[3] |
Table 3: Stability of Delamanid and this compound Stock Solutions
| Compound | Solvent | Storage Temperature | Duration | Stability |
| Delamanid | - | 4°C | 12 weeks | Stable[1][2] |
| This compound | Methanol | Room Temperature | ~4 hours | Stable[4] |
| ~-20°C | ~72 hours | Stable[4] | ||
| ~-80°C | ~4 months and 23 days | Stable[4] |
The Deuterium Advantage: A Theoretical Perspective
This compound is a stable isotope-labeled version of Delamanid where four hydrogen atoms have been replaced by deuterium. This substitution can significantly enhance the metabolic stability of a drug due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][6] Consequently, enzymatic reactions that involve the cleavage of these bonds, a common step in drug metabolism, occur at a slower rate for the deuterated compound.[][7] This can lead to a longer half-life and reduced formation of metabolites.[][6] While specific comparative degradation studies for Delamanid and this compound are not publicly available, the principles of the kinetic isotope effect strongly suggest that this compound would exhibit greater stability against metabolic degradation.
Experimental Protocols
The following are detailed methodologies for key experiments related to stability testing, based on established protocols for Delamanid.
Stability in Biological Matrices (Plasma and Lung Homogenate)
This protocol is adapted from studies on Delamanid stability in mouse plasma and lung homogenate.[1][2]
-
Sample Preparation:
-
Spike blank mouse plasma or lung homogenate with Delamanid at low and high concentration levels.
-
-
Freeze-Thaw Stability:
-
Subject the spiked samples to three freeze-thaw cycles. Samples are frozen at -20°C and then thawed at room temperature.
-
-
Short-Term (Bench-Top) Stability:
-
Keep the spiked samples on an ice-cold bath for a specified period (e.g., 2 hours).
-
-
Long-Term Stability:
-
Store the spiked samples at -20°C for an extended period (e.g., up to 9 weeks for plasma, up to 6 weeks for lung homogenate).
-
-
Post-Preparative Stability:
-
After processing (e.g., protein precipitation and extraction), store the samples in the autosampler at 4°C for a specified duration (e.g., 24 hours) before analysis.
-
-
Analysis:
-
Quantify the concentration of Delamanid in the samples at each time point using a validated LC-MS/MS method. This compound is typically used as the internal standard in such analyses.[1]
-
Forced Degradation Studies (as per ICH Guidelines)
This protocol is based on stability-indicating method development studies for Delamanid.[8][9]
-
Preparation of Stock Solution:
-
Prepare a stock solution of Delamanid in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Acid Hydrolysis:
-
Treat the Delamanid solution with an acid (e.g., 0.1 N HCl) and keep it for a specified duration (e.g., 24 hours) in the dark. Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Treat the Delamanid solution with a base (e.g., 0.1 N NaOH) for a specified period. Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the Delamanid solution with an oxidizing agent (e.g., 3% H₂O₂).
-
-
Thermal Degradation:
-
Expose the Delamanid solution to elevated temperatures (e.g., 105°C) for a defined period.
-
-
Photodegradation:
-
Expose the Delamanid solution to UV light.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products. Quantify the amount of degradation.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Delamanid and a typical workflow for stability testing.
Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.
Caption: General experimental workflow for drug stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. jddtonline.info [jddtonline.info]
- 9. scispace.com [scispace.com]
In Vitro Potency of Delamanid and Pretomanid Against Mycobacterium tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of two key anti-tuberculosis drugs, Delamanid and Pretomanid. The information presented is based on experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.
Data Presentation: In Vitro Potency Comparison
The in vitro potency of Delamanid and Pretomanid against various strains of Mycobacterium tuberculosis is typically determined by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
| Drug | Mycobacterium tuberculosis Strain | MIC Range (mg/L) | Reference |
| Delamanid | Drug-Susceptible | 0.001 - 0.05 | [1][2] |
| Multidrug-Resistant (MDR-TB) | 0.001 - 0.05 | [3][1][2] | |
| Extensively Drug-Resistant (XDR-TB) | 0.006 - 0.024 | [4] | |
| Pretomanid | Drug-Susceptible | 0.012 - 0.200 | |
| Multidrug-Resistant (MDR-TB) | 0.031 - 0.063 | [5][6] | |
| Extensively Drug-Resistant (XDR-TB) | 0.012 - 0.200 | [7] |
Note: MIC values can vary depending on the specific laboratory method used, the isolate being tested, and the criteria for interpretation.
Overall, studies indicate that Delamanid generally exhibits greater in vitro potency than Pretomanid against both drug-susceptible and drug-resistant strains of M. tuberculosis, as evidenced by its lower MIC values.[7][5][6][8]
Mechanism of Action
Delamanid and Pretomanid are both nitroimidazole prodrugs that share a common activation pathway within Mycobacterium tuberculosis.[9][10] They require activation by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of the cofactor F420.[9][10] Upon activation, these drugs are converted into reactive intermediates.
The activated metabolites of both drugs inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[11][12][13][14] Specifically, they are thought to interfere with the synthesis of methoxy- and keto-mycolic acids.[11][12][13][14] This disruption of the cell wall's integrity ultimately leads to bacterial cell death. Additionally, under anaerobic conditions, Pretomanid is thought to act as a respiratory poison through the release of nitric oxide.
Experimental Protocols
The following are generalized protocols for common in vitro potency assays used for M. tuberculosis.
Agar Proportion Method
The agar proportion method is a standard for determining the MIC of antitubercular agents. It involves comparing the number of colony-forming units (CFUs) on drug-free control media to those on media containing serial dilutions of the drug.
1. Preparation of Media:
- Prepare Middlebrook 7H10 or 7H11 agar medium according to the manufacturer's instructions.
- Autoclave and cool the medium to 45-50°C.
- Add oleic acid-albumin-dextrose-catalase (OADC) supplement.
- Prepare stock solutions of Delamanid and Pretomanid in an appropriate solvent (e.g., DMSO).
- Create a series of twofold dilutions of each drug and add them to aliquots of the molten agar to achieve the desired final concentrations.
- Pour the agar into quadrants of a petri dish or into separate plates, including a drug-free control quadrant/plate.
2. Inoculum Preparation:
- Prepare a suspension of the M. tuberculosis isolate in a suitable broth (e.g., Middlebrook 7H9) and adjust the turbidity to match a 0.5 McFarland standard.
- Prepare two dilutions of this suspension, typically 10⁻² and 10⁻⁴.
3. Inoculation and Incubation:
- Inoculate each drug-containing and drug-free quadrant/plate with 100 µL of the 10⁻² and 10⁻⁴ bacterial suspensions.
- Allow the inoculum to dry and then incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.
4. Interpretation of Results:
- Count the number of colonies on the drug-free control and on each drug-containing plate.
- The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.
Broth Microdilution Method
The broth microdilution method is a more high-throughput technique for determining MICs and is often performed in 96-well microtiter plates.
1. Plate Preparation:
- In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.
- Add 100 µL of the highest concentration of the drug stock solution to the first well of a row and perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next.
- The last well in each row should contain no drug and will serve as a positive growth control. A well with only broth serves as a negative control.
2. Inoculum Preparation:
- Prepare a suspension of the M. tuberculosis isolate in broth and adjust the turbidity to a 0.5 McFarland standard.
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Inoculation and Incubation:
- Add the diluted bacterial suspension to each well (except the negative control).
- Seal the plate to prevent evaporation and incubate at 37°C for 7-21 days, or until growth is clearly visible in the positive control wells.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria, as indicated by the absence of turbidity. Results can be read visually or with a plate reader. Automated systems like the MGIT 960 can also be used for broth-based susceptibility testing, providing results in a shorter time frame.
References
- 1. protocols.io [protocols.io]
- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of MGIT 960 System for the Second-Line Drugs Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. goldbio.com [goldbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of the activity of standard anti-tuberculosis drugs against intramacrophage Mycobacterium tuberculosis, in vitro: MGIT 960 as a viable alternative for BACTEC 460 | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 10. aphl.org [aphl.org]
- 11. scispace.com [scispace.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. aphl.org [aphl.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS Analysis of Delamanid and its Metabolites Utilizing Delamanid-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the liquid chromatography-mass spectrometry (LC-MS) analysis of the anti-tuberculosis drug Delamanid and its metabolites. The use of the deuterated internal standard, Delamanid-D4, is highlighted as a key component for accurate quantification. This document summarizes quantitative data, details experimental protocols, and visualizes both the analytical workflow and the metabolic pathway of Delamanid.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Delamanid and its eight identified metabolites in human plasma. This data is crucial for establishing a robust and reliable analytical method. A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established for the simultaneous determination of Delamanid and all eight of its metabolites.[1]
| Analyte | Calibration Curve Range (ng/mL) | Inter-Day Precision (% RSD) | Accuracy (% of Nominal) |
| Delamanid (OPC-67683) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6705 (M1) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6720 (M2) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6718 (M3) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6704 (M4) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6706 (M5) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6721 (M6) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6722 (M7) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
| DM-6717 (M8) | 1.00 - 500 | 0.0 - 11.9 | 92.7 - 102.5 |
Data sourced from a validated UHPLC-MS/MS method in human plasma.[1]
Experimental Protocols
A detailed methodology is essential for the reproducible and accurate quantification of Delamanid and its metabolites. The following protocols are based on established and validated methods.
Sample Preparation
A protein precipitation extraction (PPE) method is commonly employed for the extraction of Delamanid and its metabolites from plasma samples.[1]
-
Sample Aliquoting: Take a 50µL aliquot of the human plasma sample.
-
Internal Standard Spiking: Add the internal standard solution, including this compound for the quantification of Delamanid. For the metabolites, other internal standards such as OPC-14714 have been used.[2][3]
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Liquid Chromatography
Reversed-phase ultra-high performance liquid chromatography (UHPLC) is used to separate Delamanid and its metabolites.
-
Column: A suitable reversed-phase column, such as a C18 column, is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.[4]
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.2-0.6 mL/min.
-
Injection Volume: A small injection volume, typically 2-10 µL, is used.[5]
Mass Spectrometry
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is used for detection and quantification.[1][3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[1] This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of Delamanid and its metabolites.
Caption: Experimental workflow for LC-MS analysis of Delamanid metabolites.
Delamanid Metabolic Pathway
Delamanid undergoes extensive metabolism, primarily initiated by serum albumin, leading to the formation of its major metabolite, DM-6705 (M1).[6][7] This is followed by further metabolism through several pathways, including hydroxylation and oxidation, which are in part mediated by CYP3A4.[6][7]
Caption: Proposed metabolic pathways of Delamanid in humans.[8]
This guide provides a foundational understanding for researchers and scientists to develop and validate robust LC-MS methods for the comparative analysis of Delamanid and its metabolites. The use of a deuterated internal standard like this compound is crucial for achieving the high accuracy and precision required in drug development and clinical research.
References
- 1. Simultaneous quantitation of delamanid (OPC-67683) and its eight metabolites in human plasma using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Methods for Determination of Delamanid in Mouse Plasma and Lung [scirp.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Verifying the Isotopic Enrichment of Delamanid-D4
For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in deuterated compounds like Delamanid-D4 is paramount for its use as an internal standard in pharmacokinetic studies and other quantitative analyses. This guide provides a comparative overview of commercially available this compound and details the key experimental protocols for verifying its isotopic enrichment.
The isotopic purity of this compound, a deuterated analog of the anti-tuberculosis drug Delamanid, directly impacts the accuracy and reliability of analytical methods. Inconsistent or poorly characterized isotopic enrichment can lead to erroneous quantification of the parent drug. This guide outlines the standard analytical techniques, namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, used to confirm the isotopic enrichment and overall purity of this compound.
Comparative Data of Commercially Available this compound
To ensure the quality and consistency of experimental results, it is crucial to evaluate the specifications of this compound from various suppliers. The following table summarizes the publicly available data from certificates of analysis for different batches of this compound. It is important to note that direct comparison can be challenging as suppliers may report different quality control parameters.
| Parameter | Supplier A (Lot: GR-13-127) [1] | Supplier B (Batch: 133748) [2] | Supplier C [3] |
| Chemical Formula | C25H21D4F3N4O6 | C25H21D4F3N4O6 | C25H21D4F3N4O6 |
| Molecular Weight | 538.52 | 538.51 | 538.51 |
| CAS Number | 681492-22-8 (unlabeled) | 681492-22-8 (unlabeled) | 681492-22-8 (unlabeled) |
| Chemical Purity (by HPLC) | 99.9% | 98.44% | ≥90% |
| Isotopic Enrichment (Atom % D) | >98% | Not Specified | Not Specified |
| Analytical Data Provided | HPLC, ESI-MS | 1H NMR, MS | HPLC |
Note: The lack of standardized reporting for isotopic enrichment across all suppliers highlights the necessity for in-house verification by the end-user.
Experimental Protocols for Verification of Isotopic Enrichment
The two primary analytical techniques for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a molecule. By analyzing the relative intensities of the different isotopologue peaks, the degree of deuteration can be accurately calculated.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the mass spectrometer being used (typically in the ng/mL to µg/mL range).
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Delamanid.
-
Scan Mode: Full scan mode is used to acquire the mass spectrum across a relevant m/z range that includes the molecular ions of Delamanid and its deuterated isotopologues.
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Delamanid (C25H25F3N4O6, [M+H]+ ≈ 535.19) and the D4-labeled Delamanid (C25H21D4F3N4O6, [M+H]+ ≈ 539.21).
-
Measure the intensities of the peaks corresponding to the D0, D1, D2, D3, and D4 species.
-
Calculate the isotopic enrichment using the relative intensities of these peaks.
-
Workflow for Isotopic Enrichment Verification by Mass Spectrometry:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H (proton) and ²H (deuterium) NMR spectroscopy can be employed to determine the isotopic enrichment of this compound.
¹H NMR Spectroscopy: This method relies on quantifying the residual proton signals at the deuterated positions.
1. Sample Preparation:
-
Accurately weigh a known amount of this compound and a suitable internal standard (with a known concentration and non-overlapping signals) into an NMR tube.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: A standard quantitative ¹H NMR experiment should be performed with a sufficient relaxation delay (D1) to ensure full relaxation of all signals.
-
Data Analysis:
-
Integrate the area of a well-resolved signal from the internal standard.
-
Integrate the area of the residual proton signal at the position of deuteration in this compound.
-
Calculate the percentage of non-deuterated species based on the relative integrals and the known concentrations. The isotopic enrichment is then calculated as 100% minus the percentage of the non-deuterated species.
-
²H NMR Spectroscopy: This method directly detects the deuterium signals.
1. Sample Preparation:
-
Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃, DMSO-H₆).
2. Instrumentation and Parameters:
-
NMR Spectrometer: An NMR spectrometer equipped with a deuterium probe is required.
-
Experiment: A standard ¹D ²H NMR experiment is performed.
-
Data Analysis:
-
The presence and integration of peaks in the ²H spectrum confirm the positions of deuteration.
-
Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites if multiple deuteration sites are present and resolved.
-
Logical Flow for Selecting the Appropriate Analytical Method:
Conclusion
Verifying the isotopic enrichment of this compound is a critical step in ensuring the accuracy and reproducibility of research findings. While certificates of analysis from suppliers provide initial quality control data, independent verification using high-resolution mass spectrometry or quantitative NMR spectroscopy is highly recommended. The experimental protocols outlined in this guide provide a framework for researchers to confidently assess the quality of their deuterated standards, leading to more robust and reliable scientific outcomes. The choice of method will ultimately depend on the available instrumentation and the specific requirements of the study.
References
- 1. esschemco.com [esschemco.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Delamanid Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the crucial work of tuberculosis research and treatment, accurate quantification of the anti-tubercular agent Delamanid is paramount. This guide provides an objective comparison of analytical methods for Delamanid quantification, with a focus on the use of its deuterated internal standard, Delamanid-D4. The information presented is supported by a compilation of experimental data from various validated methods to aid in the selection of the most appropriate technique for specific research needs.
The primary method for the sensitive and specific quantification of Delamanid in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique is frequently employed in pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS assays as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision.
Comparative Performance of Delamanid Quantification Methods
The following tables summarize the quantitative performance of different analytical methods for Delamanid, providing a clear comparison of their key validation parameters.
Table 1: Performance of LC-MS/MS Method for Delamanid Quantification in Human Cerebrospinal Fluid using this compound.
| Parameter | Performance |
| Linearity Range | 0.300 - 30.0 ng/mL[1][2] |
| Internal Standard | This compound[1][2] |
| Accuracy | Assessed over three independent validation batches[2] |
| Precision | Assessed over three independent validation batches[2] |
| Extraction Recovery | >98%[2] |
Table 2: Performance of an Alternative LC-MS/MS Method for Delamanid Quantification in Hair.
| Parameter | Performance |
| Linearity Range | 0.003–2.1 ng/mg[3] |
| Internal Standard | OPC 14714[3] |
| Limit of Detection (LOD) | 0.0003 ng/mg[3] |
| Lower Limit of Quantification (LLOQ) | 0.003 ng/mg[3] |
| Within-run Accuracy | 5.30% - 8.89%[3] |
| Between-run Accuracy | 7.94% - 8.92%[3] |
| Within-run Precision (%CV) | 2.87% - 4.24%[3] |
| Between-run Precision (%CV) | 7.61% - 8.64%[3] |
Table 3: Overview of Alternative Delamanid Quantification Methods.
| Method | Typical Application | Key Features |
| RP-HPLC | Pharmaceutical dosage forms[4][5] | Cost-effective, suitable for routine quality control.[4] |
| HPTLC | Bulk and pharmaceutical dosage forms[6] | High resolution and speed compared to conventional TLC.[6] |
| UV-Visible Spectroscopy | Bulk and pharmaceutical dosage forms[7] | Simple, rapid, and cost-effective for routine analysis.[7] |
Experimental Protocol: Delamanid Quantification in Cerebrospinal Fluid by LC-MS/MS using this compound
This section outlines a typical experimental protocol for the quantification of Delamanid in human cerebrospinal fluid (CSF) using this compound as an internal standard.
1. Sample Preparation:
-
Thaw CSF samples at room temperature.
-
To a 100 µL aliquot of CSF, add the internal standard solution (this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) system.
-
Employ a suitable analytical column, such as a Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm)[2].
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Delamanid and this compound.
-
3. Data Analysis:
-
Quantify Delamanid concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Delamanid to determine the concentrations in the unknown samples.
Experimental Workflow for Delamanid Quantification
Caption: Workflow for Delamanid quantification by LC-MS/MS.
Alternative Quantification Methods
While LC-MS/MS with a deuterated internal standard is the gold standard for bioanalytical quantification of Delamanid, other methods offer viable alternatives for different applications, particularly in the analysis of pharmaceutical formulations.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the quality control of Delamanid in dosage forms.[4][5] It is a robust and cost-effective method that can accurately determine the drug content in tablets.[4]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a high-throughput and versatile option for the quantification of Delamanid in bulk drug and pharmaceutical products.[6] It is known for its high resolution and speed.[6]
-
UV-Visible Spectroscopy: For a simple and rapid estimation of Delamanid in bulk and pharmaceutical dosage forms, UV-Visible Spectroscopy is a suitable and economical choice.[7] This method is based on the measurement of the absorption of ultraviolet or visible radiation by the drug molecule.
The selection of an appropriate analytical method depends on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, throughput needs, and available instrumentation. For pharmacokinetic studies and the analysis of biological samples where high sensitivity and specificity are critical, LC-MS/MS with this compound as an internal standard remains the method of choice. For quality control and analysis of pharmaceutical preparations, RP-HPLC, HPTLC, and UV-Visible Spectroscopy provide reliable and cost-effective alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ijnrd.org [ijnrd.org]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Delamanid-D4: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Delamanid-D4, a deuterated form of Delamanid used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is a pharmaceutical-related compound with unknown potency, and while it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it should be handled with care.[1] It is also noted to be very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Protective gloves that have been inspected prior to use.[1] Hands should be washed and dried after handling.[1]
-
Body Protection: Impervious clothing, which may include fire/flame resistant garments.[1][2]
-
Respiratory Protection: While not always required, a suitable respirator should be used if dust or aerosols are generated.[2]
Work should be conducted in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[2] Avoid inhalation, and contact with skin and eyes.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.
-
Segregation and Collection:
-
Collect excess and expired this compound in a suitable, closed, and clearly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by the disposal company.
-
-
Engage a Licensed Disposal Company:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Incineration (as per disposal facility):
-
The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to handle potentially toxic fumes that may be emitted under fire conditions.[1]
-
-
Disposal of Contaminated Packaging:
-
Any packaging that has been in contact with this compound should be disposed of in the same manner as the chemical itself.[1]
-
-
Regulatory Compliance:
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill site.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Contain the Spill: Avoid the generation of dust during clean-up.[1] For solutions, absorb with a finely-powdered liquid-binding material such as diatomite.[2] For powders, sweep or vacuum up the material.[1]
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collect and Dispose: Place all contaminated materials into a suitable, closed container for disposal according to the procedures outlined above.[3]
-
Prevent Environmental Contamination: Do not allow the product to enter drains, water courses, or the soil.[1][2]
Storage Information
Proper storage is crucial to maintain the stability of this compound and to prevent accidental release.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
| Long-term (as per some suppliers) | Refrigerator (2-8°C) |
Data sourced from various supplier recommendations.[2][4][5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
